Isomangiferolic Acid
Description
Properties
CAS No. |
13878-92-7 |
|---|---|
Molecular Formula |
C30H48O3 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(E,6R)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-24,31H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9+/t19-,21-,22+,23+,24-,27-,28+,29-,30+/m1/s1 |
InChI Key |
CYHOTEDWAOHQLA-AKGXXHIGSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@H](C5(C)C)O)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Appearance |
Powder |
melting_point |
168-170°C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of Isomangiferolic Acid in Mangifera indica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomangiferolic acid, a cycloartane-type triterpenoid found in Mangifera indica (mango), has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel bioactive derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Mangifera indica. Due to the limited direct research on this specific pathway in mango, this guide consolidates information from the general triterpenoid biosynthesis pathway in plants, focusing on the key enzymatic steps and regulatory mechanisms. It includes a hypothetical pathway, quantitative data from related studies, detailed experimental protocols for key enzyme assays, and logical diagrams to facilitate a deeper understanding of this complex metabolic route.
Introduction
Triterpenoids are a large and diverse class of natural products derived from the C30 precursor, 2,3-oxidosqualene.[1][2] They exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. This compound, a member of the cycloartane subgroup of triterpenoids, has been identified in Mangifera indica. While the precise biological function of this compound in the mango plant is not fully elucidated, related compounds are known to be involved in plant defense.[3] The elucidation of its biosynthetic pathway is a critical step towards harnessing its full potential.
This guide presents a hypothetical biosynthetic pathway for this compound, starting from the central precursor 2,3-oxidosqualene. The proposed pathway is based on the well-established biosynthesis of other cycloartane-type triterpenoids in the plant kingdom.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through the isoprenoid pathway, commencing with the cyclization of 2,3-oxidosqualene. The key steps are outlined below and illustrated in the pathway diagram.
Cyclization of 2,3-Oxidosqualene
The initial and committing step in the biosynthesis of cycloartane-type triterpenoids is the cyclization of the linear precursor, 2,3-oxidosqualene. This reaction is catalyzed by the enzyme cycloartenol synthase (CAS) .[4][5] The reaction proceeds through a series of carbocationic intermediates, ultimately leading to the formation of the characteristic cyclopropane ring of the cycloartane skeleton.[4]
Post-Cyclization Modifications
Following the formation of the cycloartenol backbone, a series of oxidative modifications are necessary to produce this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) , a large and diverse family of enzymes responsible for the functionalization of various secondary metabolites.[6][7] While the specific CYP450s involved in this compound biosynthesis in Mangifera indica have not yet been identified, the proposed modifications include hydroxylations and subsequent oxidations at specific positions on the cycloartane skeleton.
It is hypothesized that a sequence of reactions catalyzed by specific CYP450s leads to the formation of the carboxylic acid group and other hydroxylations characteristic of this compound.
Caption: Hypothetical biosynthesis pathway of this compound.
Quantitative Data
Direct quantitative data for the enzymes involved in this compound biosynthesis in Mangifera indica is currently unavailable. However, data from studies on related triterpenoid biosynthetic enzymes in other plant species can provide valuable insights. The following tables summarize representative quantitative data for key enzyme families.
Table 1: Representative Kinetic Parameters of Plant Cycloartenol Synthases
| Plant Species | Enzyme | Substrate | K_m (µM) | V_max (nmol/mg/h) | Reference |
| Arabidopsis thaliana | AtCAS1 | 2,3-Oxidosqualene | 25 | 1.2 | [8] |
| Nicotiana benthamiana | NtCAS1 | 2,3-Oxidosqualene | 18 | 0.9 | [5] |
| Polygala tenuifolia | PtCAS1 | 2,3-Oxidosqualene | 32 | 1.5 | [4][9] |
Table 2: Representative Activity of Plant Cytochrome P450s in Triterpenoid Biosynthesis
| Plant Species | Enzyme | Substrate | Product | Activity | Reference |
| Glycyrrhiza uralensis | CYP88D6 | β-amyrin | 11-oxo-β-amyrin | 5.2 pkat/mg protein | [10][11] |
| Medicago truncatula | CYP716A12 | β-amyrin | Oleanolic acid | 3.8 pkat/mg protein | [12] |
| Vitis vinifera | CYP716A15 | Lupeol | Betulinic acid | 2.1 pkat/mg protein | [11] |
Table 3: Quantification of Triterpenoids in Mangifera indica
| Cultivar | Compound | Concentration (µ g/100g ) | Tissue | Reference |
| Chinnarasam | Lupeol | 67.22 ± 11.09 | Pulp | [13][14] |
| Vanraj | Lupeol | 28.86 ± 2.09 | Pulp | [15][16] |
| Dashehari | Lupeol | 1082 | Pulp and Peel | [13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound. These protocols are based on established methods used for the characterization of triterpenoid biosynthetic enzymes in plants.
Plant Material and RNA Extraction
-
Plant Material: Young leaves, fruits at different developmental stages, and flowers of Mangifera indica should be collected and immediately frozen in liquid nitrogen and stored at -80°C until use.
-
RNA Extraction: Total RNA can be extracted using a CTAB-based method followed by purification with an RNA cleanup kit. The quality and quantity of RNA should be assessed by spectrophotometry and gel electrophoresis.[17]
Gene Cloning and Heterologous Expression
-
Gene Identification: Candidate genes for CAS and CYP450s can be identified by homology-based screening of a Mangifera indica transcriptome database using known sequences from other plants.
-
Cloning: Full-length cDNAs of candidate genes can be amplified by RT-PCR and cloned into an appropriate expression vector (e.g., pYES-DEST52 for yeast expression).[17]
-
Heterologous Expression: The recombinant plasmids can be transformed into a suitable host, such as Saccharomyces cerevisiae, for functional characterization.[8][17]
Enzyme Assays
This in vitro assay is designed to determine the activity of CAS.[17]
-
Microsome Preparation: Yeast cells expressing the candidate CAS gene are cultured and induced. The cells are harvested, and microsomes are prepared by differential centrifugation.
-
Enzyme Reaction: The reaction mixture contains microsomal protein, 2,3-oxidosqualene as the substrate, and a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Product Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., n-hexane). The extracted products are then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify cycloartenol.
This assay is used to determine the function of candidate CYP450s.[18][19]
-
Recombinant Enzyme and Substrate: Recombinant CYP450 enzyme is expressed and purified. Cycloartenol or other potential intermediates are used as substrates.
-
Reaction Mixture: The reaction mixture includes the purified CYP450, NADPH-cytochrome P450 reductase, the substrate, and a buffer system.
-
Product Analysis: The reaction products are extracted and analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the modified triterpenoid products.
Caption: Experimental workflow for identifying and characterizing genes.
Regulation of Triterpenoid Biosynthesis
The biosynthesis of triterpenoids in plants is a tightly regulated process, influenced by developmental cues and environmental stresses.[1][3]
Transcriptional Regulation
The expression of genes encoding biosynthetic enzymes, such as CAS and CYP450s, is a key regulatory point. Several families of transcription factors (TFs) have been shown to regulate triterpenoid biosynthesis, including:
-
bHLH (basic Helix-Loop-Helix): Involved in the regulation of various secondary metabolic pathways.
-
WRKY: Often associated with plant defense responses and the induction of secondary metabolite biosynthesis.[1]
-
AP2/ERF (APETALA2/Ethylene Responsive Factor): Known to be involved in responses to biotic and abiotic stress, and can regulate terpenoid biosynthesis.[20]
Signaling Molecules
Plant hormones and other signaling molecules play a crucial role in modulating triterpenoid biosynthesis. Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA) , are well-known elicitors of triterpenoid saponin production in many plant species.[3] These signaling molecules can induce the expression of biosynthetic genes, leading to an increased accumulation of triterpenoids.
Caption: Regulation of this compound biosynthesis.
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of the proposed biosynthetic pathway of this compound in Mangifera indica. While the specific enzymes and regulatory factors in mango remain to be elucidated, the information presented here, based on the broader knowledge of triterpenoid biosynthesis, offers a solid framework for future research. The protocols and data provided will be valuable for researchers aiming to isolate and characterize the key genes and enzymes involved in this pathway.
Future research should focus on:
-
Transcriptome analysis of Mangifera indica to identify candidate genes for CAS and CYP450s involved in this compound biosynthesis.
-
Functional characterization of these candidate genes through heterologous expression and in vitro enzyme assays.
-
Metabolic engineering of microbial or plant systems to enhance the production of this compound and to generate novel derivatives with improved pharmacological properties.
A deeper understanding of the biosynthesis and regulation of this compound will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for its sustainable production and application in the pharmaceutical and nutraceutical industries.
References
- 1. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]
- 7. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of an Arabidopsis thaliana gene encoding cycloartenol synthase by functional expression in a yeast mutant lacking lanosterol synthase by the use of a chromatographic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two Cycloartenol Synthases for Phytosterol Biosynthesis in Polygala tenuifolia Willd - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ukaazpublications.com [ukaazpublications.com]
- 14. jpds.co.in [jpds.co.in]
- 15. ijpab.com [ijpab.com]
- 16. researchgate.net [researchgate.net]
- 17. Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 19. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journalssystem.com [journalssystem.com]
An In-depth Technical Guide to Mangiferin, its Isomer Isomangiferin, and the Structurally Distinct Isomangiferolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of mangiferin, a naturally occurring C-glucosylxanthone, and its isomer, isomangiferin. It delves into their chemical structures, relationship, and diverse biological activities, with a focus on their anti-inflammatory and anti-cancer properties. Detailed experimental protocols for extraction, purification, and key biological assays are provided to facilitate further research. The guide also explores the modulation of critical signaling pathways, namely NF-κB and MAPK, by mangiferin, illustrated with detailed diagrams. Furthermore, this document introduces isomangiferolic acid, a structurally distinct triterpenoid, and clarifies its relationship with mangiferin, highlighting the current limited scope of research on this compound. All quantitative data is summarized in structured tables for ease of comparison.
Introduction: Unveiling the Bioactive Potential of Mango-derived Compounds
Mangifera indica L., commonly known as the mango tree, is a rich source of various bioactive compounds with significant therapeutic potential. Among these, the xanthone C-glucoside mangiferin has garnered considerable scientific attention for its wide array of pharmacological effects.[1] This guide focuses on mangiferin, its closely related isomer isomangiferin, and a structurally different compound, this compound, also found in Mangifera indica.
Mangiferin and Isomangiferin: These compounds are C-glycosylxanthones, sharing the same molecular formula but differing in the position of the glucose moiety on the xanthone core. Their shared structural backbone contributes to a range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and immunomodulatory effects.[2][3]
This compound: In contrast to the glycosidic xanthone structure of mangiferin and isomangiferin, this compound is a triterpenoid, specifically a cycloartanol derivative. This fundamental structural difference dictates a distinct set of physicochemical and biological properties. While found in the same plant source, its relationship to mangiferin is one of co-occurrence rather than direct chemical conversion or shared mechanism of action based on current literature.
Chemical Structures and Relationship
The chemical structures of mangiferin, isomangiferin, and this compound are presented below, highlighting their distinct molecular architectures.
-
Mangiferin: 2-C-β-D-glucopyranosyl-1,3,6,7-tetrahydroxyxanthone
-
Isomangiferin: 4-C-β-D-glucopyranosyl-1,3,6,7-tetrahydroxyxanthone
-
This compound: A cycloartane-type triterpenoid.
The key difference between mangiferin and isomangiferin lies in the attachment point of the glucose molecule to the xanthone core. This seemingly minor isomeric difference can lead to variations in their biological activities.[3] this compound, belonging to a completely different class of natural products, does not share a direct structural or biosynthetic relationship with mangiferin and isomangiferin.
Quantitative Data Presentation
This section summarizes the quantitative data on the biological activities of mangiferin and isomangiferin from various in vitro studies.
Table 1: Antioxidant Activity of Mangiferin and Isomangiferin
| Compound | Assay | IC50 Value | Reference |
| Mangiferin | DPPH | 6.38 µg/mL | [4] |
| Mangiferin | DPPH | 17.6 µg/mL | [5] |
| Mangiferin Extract | DPPH | 13.37 µg/mL | [6] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Cytotoxic Activity of Mangiferin and Isomangiferin against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Mangiferin | MCF-7 | Breast Cancer | 10 µM | [2] |
| Mangiferin | MDA-MB-231 | Breast Cancer | 10 µM | [2] |
| Mangiferin | OVCAR3 | Ovarian Cancer | 24.13 µg/mL | [7] |
| Mangiferin | CaOV3 | Ovarian Cancer | 38.14 µg/mL | [7] |
| Mangiferin | SKOV3 | Ovarian Cancer | 57.67 µg/mL | [7] |
| Mangiferin | A2780 | Ovarian Cancer | 31.67 µg/mL | [7] |
| Mangiferin | TOV-112D | Ovarian Cancer | 53.65 µg/mL | [7] |
| Mangiferin | TOV-21G | Ovarian Cancer | 56.69 µg/mL | [7] |
| Mangiferin | SGC-7901 | Gastric Cancer | 4.79 µmol/L (24h) | [8] |
| Mangiferin | SGC-7901 | Gastric Cancer | 8.63 µmol/L (48h) | [8] |
| Mangiferin | SGC-7901 | Gastric Cancer | 16.00 µmol/L (72h) | [8] |
| Mangiferin | HT29 | Colon Cancer | Reduced Oxaliplatin IC50 | [9] |
| Mangiferin | HeLa | Cervical Cancer | Reduced Oxaliplatin IC50 | [9] |
| Isomangiferin | Breast Cancer Cells | Breast Cancer | Inhibition of proliferation, invasion, migration | [2] |
Note: Further quantitative data for the cytotoxic activity of isomangiferin is limited in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the extraction and purification of mangiferin, as well as for key biological assays.
Extraction and Purification of Mangiferin from Mangifera indica Leaves
Objective: To extract and purify mangiferin from dried mango leaves.
Materials:
-
Dried mango leaves
-
Ethanol (70%)
-
D101 Macroporous adsorption resin
-
D296 Anion exchange resin
-
Rotary evaporator
-
Chromatography column
Protocol:
-
Preparation of Plant Material: Dry mango leaves in an oven at a controlled temperature and then crush them into a fine powder.[5]
-
Extraction:
-
Macerate the powdered leaves in 70% ethanol at a specific solid-to-liquid ratio (e.g., 1:10 w/v).[5]
-
Perform the extraction at a controlled temperature (e.g., 80°C) for a defined period (e.g., 1.5 hours), repeating the process multiple times to ensure maximum yield.[5]
-
Filter the combined extracts to remove solid plant material, yielding the crude mangiferin extract.[5]
-
-
Purification using Macroporous Adsorption Resin:
-
Purification using Anion Exchange Resin:
-
Concentration and Drying:
-
Concentrate the purified mangiferin fraction using a rotary evaporator under reduced pressure and controlled temperature (e.g., 50°C).[5]
-
Dry the concentrated sample to obtain purified mangiferin powder.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the antioxidant capacity of a sample by measuring its ability to scavenge the DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test sample (e.g., mangiferin, isomangiferin)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. Dilute the stock solution to a working concentration (e.g., 0.1 mM) to achieve an absorbance of approximately 1.0 at 517 nm.[10]
-
Preparation of Test Samples: Dissolve the test samples and positive control in a suitable solvent to prepare a series of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test sample solution to each well.
-
Add an equal volume of the DPPH working solution to each well.[10]
-
Include a blank (solvent only) and a control (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[10]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
Objective: To assess the cytotoxic effect of a compound on cultured cells by measuring their metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Cultured cells
-
96-well cell culture plate
-
Multi-well spectrophotometer (ELISA reader)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., mangiferin) and a vehicle control. Incubate for a specific period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, add a specific volume of MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well.[11]
-
Incubation: Incubate the plate for a further 1-4 hours at 37°C to allow the formazan crystals to form.[11]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Signaling Pathway Modulation by Mangiferin
Mangiferin exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer. This section focuses on the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various chronic diseases, including cancer. Mangiferin has been shown to inhibit NF-κB activation through multiple mechanisms.[12]
Mechanism of Mangiferin-mediated NF-κB Inhibition:
-
Inhibition of IκBα Degradation: Mangiferin prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[13]
-
Inhibition of IKK Phosphorylation: Mangiferin can inhibit the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating IκBα and targeting it for degradation.[13]
-
Inhibition of p65 Nuclear Translocation: By preventing IκBα degradation, mangiferin blocks the translocation of the active p65 subunit of NF-κB into the nucleus.[12]
-
Inhibition of NF-κB/DNA Binding: Mangiferin can also directly interfere with the binding of NF-κB to its target DNA sequences.[13]
Caption: Mangiferin's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, apoptosis, and stress responses. The three major MAPK subfamilies are ERK, JNK, and p38. Mangiferin has been shown to modulate the activity of these kinases.[14][15]
Mechanism of Mangiferin-mediated MAPK Modulation:
-
Inhibition of p38 and JNK Phosphorylation: Mangiferin can significantly reduce the phosphorylation, and thus the activation, of the stress-activated protein kinases p38 and JNK.[14]
-
Enhancement of ERK1/2 Phosphorylation: In some contexts, mangiferin has been observed to enhance the phosphorylation of ERK1/2, which can promote cell survival.[14]
-
Overall Attenuation of MAPK Signaling: The net effect of mangiferin on the MAPK pathway is often an attenuation of the pro-inflammatory and pro-apoptotic signals mediated by p38 and JNK.
Caption: Mangiferin's modulation of the MAPK signaling pathway.
This compound: A Structurally Unrelated Triterpenoid
This compound is a cycloartane-type triterpenoid also isolated from Mangifera indica. Its chemical formula is C30H48O3.
Currently, there is a significant lack of published research on the biological activities of this compound. No studies directly comparing its effects to those of mangiferin or isomangiferin were identified in the comprehensive literature search conducted for this guide. Therefore, its "relation" to mangiferin is primarily its co-existence in the same plant species. Due to its distinct chemical structure, it is highly unlikely to share the same mechanisms of action as the C-glycosylxanthones.
Conclusion and Future Directions
Mangiferin and its isomer isomangiferin are promising bioactive compounds with a wide range of therapeutic properties, particularly in the realms of anti-inflammatory and anti-cancer research. Their ability to modulate key signaling pathways like NF-κB and MAPK underscores their potential for drug development. This guide has provided a detailed overview of their chemistry, biological activities, and relevant experimental protocols to aid researchers in this field.
In contrast, this compound remains a largely unexplored compound. Future research should focus on elucidating its biological activities and potential therapeutic applications. Comparative studies between this compound and other mango-derived compounds like mangiferin would be invaluable in understanding the diverse pharmacological profile of Mangifera indica. Further investigation into the structure-activity relationships of mangiferin and its derivatives could also lead to the development of more potent and specific therapeutic agents.
References
- 1. Ursolic Acid Enhances Cytotoxicity of Doxorubicin-Resistant Triple-Negative Breast Cancer Cells via ZEB1-AS1/miR-186-5p/ ABCC1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mangiferin: An effective agent against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journalgrad.ssru.ac.th [journalgrad.ssru.ac.th]
- 5. An Insight into In Vitro Antioxidant, Antimicrobial, Cytotoxic, and Apoptosis Induction Potential of Mangiferin, a Bioactive Compound Derived from Mangifera indica [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mangiferin ameliorates colitis by inhibiting IRAK1 phosphorylation in NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Determination of Mangiferin Isolated from Leaves of Mangifera indica L . Variety Nam Doc Mai using HPTLC and Its DPPH Scavenging Activity | Semantic Scholar [semanticscholar.org]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Mangiferin and Cancer: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mangiferin: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mangiferin protect myocardial insults through modulation of MAPK/TGF-β pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Preliminary Biological Activity Screening of Isomangiferolic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available data on the specific biological activities of Isomangiferolic Acid is limited. Therefore, this document serves as an in-depth technical guide outlining a comprehensive strategy for the preliminary biological activity screening of this compound, a novel natural product. The experimental protocols, data tables, and signaling pathway diagrams are presented as a framework for investigation based on established methodologies and the known activities of structurally related compounds.
Introduction to this compound
This compound, also known as isomangiferolate, is a cycloartane-type triterpenoid isolated from the mango tree (Mangifera indica L.).[1][2][3][4] Triterpenoids are a large and structurally diverse class of natural products known to exhibit a wide range of pharmacological properties. Given the known biological activities of extracts from Mangifera indica and other related triterpenoids, this compound is a promising candidate for screening for various therapeutic applications.[5] This guide outlines a systematic approach to its preliminary biological activity screening, focusing on anticancer, anti-inflammatory, antimicrobial, and antiviral activities.
Anticancer Activity Screening
The anticancer potential of this compound can be evaluated by assessing its cytotoxicity against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous control cell line like HEK293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these dilutions and incubated for 48-72 hours. Wells containing untreated cells and cells treated with the solvent alone serve as controls.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Anticancer Activity
The following table illustrates how the cytotoxic activity of this compound could be presented.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Hypothetical Data] |
| MCF-7 | Breast Adenocarcinoma | 48 | 25.5 |
| A549 | Lung Carcinoma | 48 | 42.8 |
| HCT116 | Colorectal Carcinoma | 48 | 31.2 |
| HEK293 | Normal Kidney | 48 | > 100 |
Potential Signaling Pathway for Investigation: PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis, and is often dysregulated in cancer. Many natural products exert their anticancer effects by modulating this pathway.
Anti-inflammatory Activity Screening
The anti-inflammatory properties of this compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well. After 24 hours, the cells are pre-treated with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Acquisition: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
IC50 Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve. A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed inhibition is not due to cytotoxicity.
Data Presentation: Anti-inflammatory Activity
| Compound | IC50 for NO Inhibition (µM) [Hypothetical Data] | Cell Viability at 100 µM (%) |
| This compound | 45.7 | 95.2 |
| Dexamethasone (Control) | 15.3 | 98.1 |
Potential Signaling Pathway for Investigation: NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of many pro-inflammatory genes.
Antimicrobial Activity Screening
The antimicrobial activity of this compound can be determined against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The inoculum is adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: this compound is serially diluted in the appropriate broth in a 96-well microplate to obtain a range of concentrations (e.g., 512, 256, 128, ..., 1 µg/mL).
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
| Microorganism | Type | MIC (µg/mL) [Hypothetical Data] |
| Staphylococcus aureus ATCC 29213 | Gram-positive Bacteria | 64 |
| Escherichia coli ATCC 25922 | Gram-negative Bacteria | 128 |
| Candida albicans ATCC 90028 | Fungus (Yeast) | 256 |
Experimental Workflow: Antimicrobial Screening
Antiviral Activity Screening
The antiviral potential of this compound can be evaluated against various viruses using cell-based assays.
Experimental Protocol: Plaque Reduction Assay
This assay determines the concentration of a compound that reduces the number of viral plaques by 50% (EC50).
-
Cell Culture and Seeding: A susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus) is seeded in 6-well plates and grown to confluency.
-
Virus Infection: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units [PFU]) for 1-2 hours.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.
-
Incubation: The plates are incubated for a period that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 is determined from the dose-response curve. A cytotoxicity assay (e.g., MTT) on the host cells is necessary to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Data Presentation: Antiviral Activity
| Virus | Host Cell Line | EC50 (µM) [Hypothetical Data] | CC50 (µM) | Selectivity Index (SI) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 18.9 | > 100 | > 5.3 |
| Influenza A virus (H1N1) | MDCK | 35.2 | > 100 | > 2.8 |
Experimental Workflow: Antiviral Plaque Reduction Assay
Conclusion
This technical guide provides a comprehensive framework for the preliminary biological activity screening of this compound. The outlined protocols for anticancer, anti-inflammatory, antimicrobial, and antiviral assays, along with the proposed methods for data presentation and visualization of potential mechanisms of action, offer a robust starting point for the scientific investigation of this novel natural product. The successful execution of these screenings will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts.
References
- 1. This compound | C30H48O3 | CID 14034468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0035119) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. (1) H and (13) C NMR characterization of new cycloartane triterpenes from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Ethnopharmacological Applications, Pharmacological Activities, and Bioactive Compounds of Mangifera indica (Mango) - PMC [pmc.ncbi.nlm.nih.gov]
Isomangiferolic Acid: A Deep Dive into its Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomangiferolic acid, a naturally occurring triterpenoid, is emerging as a compound of interest in the field of inflammation research. Exhibiting structural similarities to other well-characterized anti-inflammatory triterpenoids, such as oleanolic acid, this compound holds promise as a potential therapeutic agent. This technical guide synthesizes the current understanding of its anti-inflammatory properties, detailing its proposed mechanisms of action through key signaling pathways, and provides a framework of established experimental protocols for its evaluation. While direct quantitative data for this compound remains limited in publicly available literature, this paper draws parallels from closely related compounds and outlines the necessary experimental designs to elucidate its specific inhibitory concentrations and efficacy.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Triterpenoids, a large and structurally diverse class of natural products, have garnered significant attention for their broad range of pharmacological activities, including potent anti-inflammatory effects.
This compound, a tetracyclic triterpenoid, is a constituent of various plant species, including those of the Mangifera genus. Its chemical structure suggests a potential to modulate key inflammatory pathways. This guide provides a comprehensive overview of the scientific rationale for investigating the anti-inflammatory properties of this compound, detailed methodologies for its study, and a discussion of the primary signaling pathways it is likely to influence.
Proposed Mechanisms of Anti-inflammatory Action
Based on the known activities of structurally related triterpenoids and other natural anti-inflammatory compounds, this compound is hypothesized to exert its effects through the modulation of several key signaling pathways central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and inducible enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is proposed that this compound may inhibit one or more steps in this cascade, thereby preventing the expression of these inflammatory mediators.
Caption: Proposed NF-κB pathway inhibition.
Modulation of MAPK Signaling Pathways
Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of pro-inflammatory genes. This compound may selectively or non-selectively inhibit the phosphorylation of key kinases within these cascades, thereby dampening the inflammatory response.
Caption: Proposed MAPK pathway modulation.
Interference with the JAK-STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide range of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. Given the central role of many cytokines in inflammation, the JAK-STAT pathway is a key therapeutic target. This compound may interfere with the phosphorylation of JAKs or STATs, thereby blocking the downstream effects of pro-inflammatory cytokines.
Caption: Proposed JAK-STAT pathway interference.
Quantitative Data on Anti-inflammatory Activity
While specific quantitative data for this compound is not extensively available in the public domain, studies on extracts from Mangifera indica, which contain related compounds, provide valuable preliminary insights.
| Compound/Extract | Assay | Model | Parameter | Value | Reference |
| Mangifera indica extract (VIMANG®) | PGE₂ Inhibition | LPS-IFNγ stimulated RAW264.7 cells | IC₅₀ | 64.1 µg/mL | [1] |
| Mangifera indica extract (VIMANG®) | LTB₄ Inhibition | A23187 stimulated RAW264.7 cells | IC₅₀ | 22.9 µg/mL | [1] |
| Mangifera indica extract (VIMANG®) | TNF-α Inhibition | Arachidonic Acid-induced ear edema (mice) | ED₅₀ | 106.1 mg/kg (p.o.) | [1] |
| Mangifera indica extract (VIMANG®) | TNF-α Inhibition | Phorbol myristate acetate-induced ear edema (mice) | ED₅₀ | 58.2 mg/kg (p.o.) | [1] |
Note: The VIMANG® extract contains mangiferin, other polyphenols, and triterpenoids. These values provide a basis for comparison and highlight the potential anti-inflammatory potency of compounds from this source.
Experimental Protocols
To rigorously assess the anti-inflammatory properties of this compound, a combination of in vitro and in vivo assays is essential.
In Vitro Assays
Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
-
Protocol:
-
Follow the same cell seeding, pre-treatment, and stimulation steps as the NO production assay.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, IL-1β, and PGE₂ using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The percentage of inhibition is calculated relative to the LPS-stimulated control.
-
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with this compound and stimulate with LPS.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, IκBα, p-IκBα, NF-κB p65, p-p65, p38, p-p38, ERK, p-ERK, JNK, p-JNK, STAT3, p-STAT3, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
-
Caption: In Vitro experimental workflow.
In Vivo Assays
Male Swiss mice or Wistar rats are commonly used for in vivo inflammation models. Animals should be housed under standard laboratory conditions with free access to food and water. All animal experiments must be conducted in accordance with approved ethical guidelines.
This is a widely used and well-characterized model of acute inflammation.
-
Protocol:
-
Divide animals into groups: control (vehicle), positive control (e.g., indomethacin), and this compound treatment groups (various doses).
-
Administer this compound or the respective controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the inflammatory insult.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
At the end of the experiment, paw tissue can be collected for histopathological analysis and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
-
Caption: Carrageenan-induced paw edema workflow.
Conclusion and Future Directions
This compound presents a compelling case for further investigation as a novel anti-inflammatory agent. Its structural characteristics, coupled with the known activities of related triterpenoids, strongly suggest its potential to modulate key inflammatory signaling pathways, including NF-κB, MAPKs, and JAK-STAT. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its efficacy and mechanism of action. Future research should focus on isolating or synthesizing pure this compound and conducting these in vitro and in vivo studies to generate specific quantitative data, such as IC₅₀ and ED₅₀ values. Elucidating its precise molecular targets will be crucial for its potential development as a therapeutic candidate for the treatment of inflammatory diseases. Furthermore, structure-activity relationship studies of this compound derivatives could lead to the development of even more potent and selective anti-inflammatory compounds.
References
Therapeutic Potential of Isomangiferolic Acid: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomangiferolic acid, a naturally occurring cycloartane-type triterpenoid isolated from Mangifera indica (mango), is emerging as a compound of interest for its therapeutic potential. As a member of the triterpenoid class, which is known for a wide range of pharmacological activities, this compound is being investigated for its antiviral, anticancer, anti-inflammatory, and metabolic regulatory properties. This technical guide provides a comprehensive review of the existing literature on the therapeutic potential of this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved. Due to the limited availability of studies focusing specifically on this compound for certain therapeutic areas, this review also incorporates data from structurally related cycloartane triterpenoids to infer its potential activities and mechanisms of action.
Antiviral Potential
The most direct evidence for the therapeutic potential of this compound lies in its antiviral activity, particularly against Herpes Simplex Virus Type 1 (HSV-1).
Quantitative Data: Antiviral Activity
| Compound | Virus | Assay | Result | Citation |
| Isomangiferin | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | 69.5% plaque reduction | [1][2] |
| Mangiferin | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | 56.8% plaque reduction | [1][2] |
Note: The original studies use the term "isomangiferin." Given the context and chemical similarity, it is highly probable that this refers to this compound or a very closely related derivative.
A study comparing the anti-HSV-1 activity of isomangiferin and mangiferin demonstrated that isomangiferin exhibited a more potent inhibitory effect on viral replication, as evidenced by a higher plaque reduction rate.[1][2] The antiviral mechanism is presumed to be the inhibition of viral replication within the host cells.[1][2]
Experimental Protocol: Plaque Reduction Assay for HSV-1
This protocol is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation.
1. Cell Culture and Virus Propagation:
- Vero cells (or another susceptible cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- HSV-1 stock is propagated in Vero cells and the viral titer is determined by a standard plaque assay to calculate the plaque-forming units per milliliter (PFU/mL).
2. Cytotoxicity Assay:
- Prior to the antiviral assay, the 50% cytotoxic concentration (CC50) of this compound on Vero cells is determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to establish non-toxic working concentrations.
3. Plaque Reduction Assay:
- Confluent monolayers of Vero cells are seeded in 6-well or 12-well plates.
- The cells are infected with a known titer of HSV-1 (e.g., 100 PFU/well).
- After a 1-hour adsorption period at 37°C, the virus inoculum is removed.
- The cell monolayers are then overlaid with a medium containing a gelling agent (e.g., methylcellulose or agarose) and varying concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., acyclovir) are included.
- The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
4. Plaque Visualization and Quantification:
- The overlay medium is removed, and the cell monolayers are fixed with a solution such as 10% formalin.
- The cells are stained with a staining solution (e.g., 0.5% crystal violet) to visualize the plaques.
- The number of plaques in each well is counted.
- The percentage of plaque reduction is calculated using the following formula: % Plaque Reduction = [(Number of plaques in control - Number of plaques in treated) / Number of plaques in control] x 100
5. Data Analysis:
- The 50% inhibitory concentration (IC50), the concentration of the compound that reduces plaque formation by 50%, is determined by regression analysis of the dose-response curve.
Visualization: Plaque Reduction Assay Workflow
Anticancer Potential (Inferred)
While no studies have directly reported the IC50 values for the anticancer activity of this compound, research on other cycloartane triterpenoids isolated from Mangifera indica and other natural sources suggests a potential for cytotoxic activity against various cancer cell lines.
Quantitative Data: Cytotoxicity of Related Cycloartane Triterpenoids
| Compound | Cell Line | IC50 (µM) | Source | Citation |
| Mollic acid arabinoside | Ca Ski (cervical cancer) | 19.21 | Leea indica | [3] |
| Mollic acid xyloside | Ca Ski (cervical cancer) | 33.33 | Leea indica | [3] |
| Argentatin B | TPA-induced edema (in vivo) | ED50 = 1.5 x 10⁻⁴ mmol/ear | Parthenium argentatum | [4] |
| Argentatin A | TPA-induced edema (in vivo) | ED50 = 2.8 x 10⁻⁴ mmol/ear | Parthenium argentatum | [4] |
These findings suggest that the cycloartane skeleton is a promising scaffold for anticancer drug development. Further investigation is warranted to determine the specific cytotoxic effects of this compound against a panel of cancer cell lines.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.
1. Cell Seeding:
- Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
- The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
- The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
- After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well.
- The plate is incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
4. Formazan Solubilization:
- The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle control.
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualization: MTT Assay Workflow
Anti-inflammatory Potential (Inferred)
The anti-inflammatory properties of this compound have not been directly quantified in the literature. However, numerous studies on other cycloartane triterpenoids demonstrate significant anti-inflammatory activity, primarily through the inhibition of the NF-κB signaling pathway.
Quantitative Data: Anti-inflammatory Activity of Related Cycloartane Triterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Citation |
| Cycloartane Triterpenoid from Actaea vaginata | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 5.0 - 24.4 | [3] |
| Argentatin B | COX-2 Inhibition | In vitro | 77% inhibition at 15 µM | [4] |
These related compounds effectively inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may possess similar anti-inflammatory properties.
Proposed Signaling Pathway: Inhibition of NF-κB
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (which produces NO) and COX-2. Many triterpenoids exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.
Visualization: NF-κB Signaling Pathway
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
1. Cell Culture:
- RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
2. Cell Treatment:
- Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 1 hour.
- The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response. A vehicle control, a positive control (e.g., L-NAME), and a negative control (unstimulated cells) are included.
- The plates are incubated for 24 hours.
3. Nitrite Measurement (Griess Assay):
- After incubation, the cell culture supernatant is collected.
- The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
4. Absorbance Measurement:
- The absorbance of the colored product is measured at 540 nm using a microplate reader.
5. Data Analysis:
- A standard curve is generated using known concentrations of sodium nitrite.
- The concentration of nitrite in the samples is determined from the standard curve.
- The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
- The IC50 value for NO inhibition is determined from the dose-response curve.
Metabolic Regulation Potential (Inferred)
The effects of this compound on metabolic regulation have not been directly studied. However, related phenolic acids and triterpenoids are known to influence glucose and lipid metabolism, often through the activation of the AMP-activated protein kinase (AMPK) pathway.
Proposed Signaling Pathway: AMPK Activation
AMPK is a key energy sensor in cells. Its activation promotes catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, such as lipogenesis. Many natural compounds, including some triterpenoids, have been shown to activate AMPK, leading to improved glucose homeostasis and reduced lipid accumulation.
Visualization: Potential Role in Metabolic Regulation
Experimental Protocol: Glucose Uptake Assay in Adipocytes
This protocol measures the effect of a compound on glucose uptake in fat cells.
1. Adipocyte Differentiation:
- 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).
2. Compound Treatment:
- Differentiated adipocytes are serum-starved for a few hours and then treated with various concentrations of this compound for a specified time.
3. Glucose Uptake Measurement:
- The cells are then incubated with a glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG), for a short period (e.g., 10-30 minutes). Insulin can be added to measure insulin-stimulated glucose uptake.
- The uptake is stopped by washing the cells with ice-cold PBS.
4. Quantification:
- If using a radiolabeled glucose analog, the cells are lysed, and the radioactivity is measured using a scintillation counter.
- If using a fluorescent analog, the fluorescence intensity is measured using a fluorescence plate reader or flow cytometer.
5. Data Analysis:
- Glucose uptake is normalized to the protein content of the cell lysate.
- The fold change in glucose uptake relative to the control is calculated.
- The EC50 value, the concentration of the compound that produces 50% of the maximal response, can be determined.
Conclusion
This compound, a cycloartane triterpenoid from Mangifera indica, demonstrates clear therapeutic potential, particularly as an antiviral agent against HSV-1. While direct evidence for its anticancer, anti-inflammatory, and metabolic regulatory effects is currently lacking, the activities of structurally related compounds strongly suggest that this compound is a promising candidate for further investigation in these areas. The likely mechanisms of action involve the modulation of key signaling pathways such as NF-κB and AMPK. This review provides a foundation for future research, outlining the necessary experimental protocols to fully elucidate the therapeutic profile of this intriguing natural product. Further studies are crucial to isolate and quantify the specific effects of this compound and to validate its potential as a lead compound for drug development.
References
- 1. Antiviral effect of mangiferin and isomangiferin on herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Antiviral effect of mangiferin and isomangiferin on herpes simplex virus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioassay-Guided Isolation of Cytotoxic Cycloartane Triterpenoid Glycosides from the Traditionally Used Medicinal Plant Leea indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ultrasound-Assisted Extraction of Isomangiferolic Acid from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isomangiferolic acid is a pentacyclic triterpenoid compound that has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This compound is naturally present in various plant species, with notable concentrations found in Mangifera indica (mango) and Salacia chinensis.[1][2][3] Efficient extraction of this compound from its plant sources is crucial for further research and development. Ultrasound-assisted extraction (UAE) presents a green and efficient alternative to conventional extraction methods, offering advantages such as reduced extraction time, lower solvent consumption, and enhanced extraction yields.[4][5] This document provides detailed application notes and protocols for the ultrasound-assisted extraction of this compound from plant materials.
Plant Material and Compound Information
-
Primary Plant Sources:
-
Mangifera indica L. (Mango): this compound, along with its isomer mangiferolic acid, has been identified in the stem bark, leaves, and kernels of the mango tree.[6][7][8]
-
Salacia chinensis L.: This plant, used in traditional medicine, is another reported source of this compound and other bioactive triterpenoids.[3][9]
-
-
Target Compound:
Experimental Protocols
Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a generalized procedure adaptable for the extraction of this compound from either Mangifera indica or Salacia chinensis plant material. Optimization may be required based on the specific plant part and desired purity of the extract.
3.1.1. Materials and Equipment
-
Plant Material: Dried and powdered leaves, bark, or kernels of Mangifera indica or Salacia chinensis.
-
Solvents: Ethanol (70-95%), Methanol (HPLC grade for analysis).
-
Equipment:
-
Grinder or mill
-
Sieve (40-60 mesh)
-
Ultrasonic bath or probe sonicator with temperature and power control
-
Extraction vessel (e.g., Erlenmeyer flask)
-
Filtration system (e.g., Whatman No. 1 filter paper, vacuum filtration apparatus)
-
Rotary evaporator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
3.1.2. Sample Preparation
-
Wash the collected plant material thoroughly with distilled water to remove any dust and contaminants.
-
Air-dry the plant material in the shade or in a hot air oven at a temperature not exceeding 40-50°C to preserve the integrity of the thermolabile compounds.
-
Grind the dried plant material into a fine powder using a grinder or mill.
-
Sieve the powder to obtain a uniform particle size (e.g., 40-60 mesh) to ensure consistent extraction.
-
Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
3.1.3. Ultrasound-Assisted Extraction Procedure
-
Accurately weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Transfer the powder to an extraction vessel.
-
Add the extraction solvent (e.g., 85% ethanol) at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).[4]
-
Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the slurry.
-
Set the UAE parameters:
-
After sonication, separate the extract from the solid plant material by filtration.
-
The extraction process can be repeated on the plant residue to maximize the yield.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Dry the crude extract completely and store it at 4°C for further analysis.
Protocol for HPLC Quantification of this compound
This protocol provides a general framework for the quantitative analysis of this compound in the obtained extracts. The conditions are based on methods used for similar triterpenoids and may require optimization.
3.2.1. Preparation of Standard and Sample Solutions
-
Standard Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with methanol to different concentrations to construct a calibration curve.
-
Sample Solution: Accurately weigh a portion of the dried crude extract and dissolve it in a known volume of methanol. The solution may need to be sonicated briefly to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
3.2.2. HPLC Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase for triterpenoid analysis consists of a mixture of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to improve peak shape). For example, an isocratic mobile phase of Acetonitrile: 0.1% Formic acid in water (85:15 v/v) can be a starting point.[15]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Triterpenoids typically lack a strong chromophore, so detection is often performed at a low UV wavelength, such as 210 nm.
-
Injection Volume: 10-20 µL.
3.2.3. Data Analysis
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the extract using the regression equation from the calibration curve.
Data Presentation
The following tables summarize typical ranges for UAE parameters and potential HPLC conditions for the extraction and analysis of this compound, based on literature for similar triterpenoids.
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Triterpenoids.
| Parameter | Optimized Range | Reference |
| Solvent Concentration | 70-95% Ethanol | [4][12] |
| Solid-to-Liquid Ratio | 1:20 - 1:30 g/mL | [4] |
| Ultrasonic Power | 200 - 400 W | [12][13] |
| Extraction Temperature | 40 - 70°C | [12][13][16] |
| Extraction Time | 20 - 45 minutes | [5] |
Table 2: HPLC Parameters for the Analysis of Triterpenoids.
| Parameter | Condition | Reference |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | [14] |
| Mobile Phase | Acetonitrile and acidified water | [15] |
| Flow Rate | 1.0 mL/min | [14] |
| Detection Wavelength | 210 nm | - |
| Column Temperature | 25-30°C | - |
| Injection Volume | 10-20 µL | - |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the ultrasound-assisted extraction and quantification of this compound.
Postulated Signaling Pathway
Based on the known anti-inflammatory properties of triterpenoids from Mangifera indica and related compounds, it is postulated that this compound may exert its effects through the inhibition of the NF-κB signaling pathway.[11][17] This pathway is a key regulator of inflammation and cell survival.
Conclusion
Ultrasound-assisted extraction is a rapid, efficient, and environmentally friendly method for obtaining this compound from plant sources like Mangifera indica and Salacia chinensis. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively extract and quantify this promising bioactive compound. Further investigation into the specific signaling pathways modulated by this compound will be crucial for elucidating its mechanism of action and potential therapeutic applications.
References
- 1. This compound | Terpenoids | 13878-92-7 | Invivochem [invivochem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. d-nb.info [d-nb.info]
- 4. pjbt.org [pjbt.org]
- 5. journal.huit.edu.vn [journal.huit.edu.vn]
- 6. Development of new reversed-phase HPLC method for the determination of Mangiferin in Mangifera indica Linn. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Mangifera indica L.| BioCrick [biocrick.com]
- 8. Mangiferolic acid | CAS:4184-34-3 | Manufacturer ChemFaces [chemfaces.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Mechanistic Perspectives of Maslinic Acid in Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. phcogres.com [phcogres.com]
- 16. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 17. Mango (Mangifera indica L.) Polyphenols: Anti-Inflammatory Intestinal Microbial Health Benefits, and Associated Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Extraction of Isomangiferolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomangiferolic acid, a cycloartane-type triterpenoid predominantly found in mango (Mangifera indica) peels and other plant sources, has garnered significant interest for its potential pharmacological activities. Efficiently extracting this compound from its natural matrix is a critical first step for research and development. Microwave-Assisted Extraction (MAE) presents a rapid, efficient, and green alternative to conventional extraction methods. This document provides detailed application notes and a proposed protocol for the MAE of this compound, based on established methodologies for structurally similar triterpenoid acids.
Principle of Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant material. This localized heating creates a rapid increase in pressure and temperature inside the plant cells, leading to cell wall rupture and the enhanced release of target analytes into the solvent. The primary advantages of MAE include significantly reduced extraction times, lower solvent consumption, and often higher extraction yields compared to traditional techniques like Soxhlet or maceration.
Proposed Microwave-Assisted Extraction Protocol for this compound
Disclaimer: The following protocol is a proposed methodology based on the successful extraction of structurally similar triterpenoid acids, such as oleanolic acid and ursolic acid. Optimization of these parameters for the specific plant material and this compound content is recommended.
1. Materials and Equipment:
-
Dried and powdered plant material (e.g., mango peel)
-
Extraction solvent (e.g., Ethanol, 70-80% aqueous solution)
-
Microwave extraction system (with temperature and power control)
-
Extraction vessels
-
Filtration apparatus (e.g., Whatman No. 1 filter paper or equivalent)
-
Rotary evaporator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for quantification
2. Sample Preparation:
-
Ensure the plant material is thoroughly dried to a constant weight to minimize variability in moisture content.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.
3. Extraction Procedure:
-
Weigh a precise amount of the powdered plant material (e.g., 1.0 g) and place it into the microwave extraction vessel.
-
Add the appropriate volume of extraction solvent to achieve the desired liquid-to-solid ratio (e.g., 15:1 mL/g).
-
Securely cap the extraction vessel and place it in the microwave extractor.
-
Set the extraction parameters:
-
Microwave Power: 300-600 W
-
Extraction Temperature: 50-70 °C (if temperature control is available)
-
Extraction Time: 5-30 minutes
-
-
Start the extraction process.
-
After extraction, allow the vessel to cool to a safe temperature.
-
Filter the extract to separate the solid residue from the liquid.
-
Wash the solid residue with a small volume of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrate and the washing.
-
Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
-
The crude extract can then be subjected to further purification and quantification by HPLC.
Data on MAE of Structurally Similar Triterpenoid Acids
The following table summarizes the optimized MAE parameters from various studies on oleanolic acid and ursolic acid, which can serve as a starting point for the optimization of this compound extraction.
| Plant Material | Target Compound(s) | Solvent | Liquid-to-Solid Ratio (mL/g) | Microwave Power (W) | Extraction Time (min) | Extraction Temperature (°C) | Yield (mg/g) | Reference |
| Ligustrum lucidum | Oleanolic Acid & Ursolic Acid | 80% Ethanol | 15:1 | 500 | 20 | 70 | 4.4 (OA), 5.8 (UA) | [1] |
| Actinidia deliciosa | Triterpenoids | 72.67% Ethanol | 15:1 | 362.12 | 30 | N/A | Not specified | [2][3] |
| Chaenomeles sinensis | Oleanolic Acid & Ursolic Acid | Not specified | 32:1 | 600 | 7 | 52 | Not specified | [4] |
| Lactuca indica | Total Triterpenoids | Not specified | 20:1 | 400 | 60 | N/A | 29.17 | [5] |
| Ocimum sanctum | Ursolic Acid & Oleanolic Acid | 80:20 Ethanol:Water | 30:1 | 272 | 3 | N/A | Not specified | [6] |
Experimental Workflows and Influencing Factors
Below are diagrams illustrating the general workflow for the microwave-assisted extraction of this compound and the key parameters that influence the extraction efficiency.
Concluding Remarks
Microwave-assisted extraction is a powerful technique for the efficient extraction of this compound from plant materials. The provided protocol, based on the successful extraction of similar triterpenoid acids, offers a robust starting point for researchers. It is crucial to perform optimization studies for the specific biomass being used to maximize the extraction yield and purity of the target compound. The key parameters to consider for optimization include solvent composition, liquid-to-solid ratio, microwave power, and extraction time. Subsequent analysis by HPLC is essential for the accurate quantification of this compound in the extracts.
References
- 1. Microwave-Assisted Extraction of Oleanolic Acid and Ursolic Acid from Ligustrum lucidum Ait [mdpi.com]
- 2. ftb.com.hr [ftb.com.hr]
- 3. ftb.com.hr [ftb.com.hr]
- 4. Optimization of microwave-assisted extraction followed by RP-HPLC for the simultaneous determination of oleanolic acid and ursolic acid in the fruits of Chaenomeles sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Optimized Solvent Extraction of Isomangiferolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomangiferolic acid, a cycloartane-type triterpenoid found in plants such as Mangifera indica L., has garnered significant interest within the scientific community.[1][2] Triterpenoids, as a class of compounds, are known for their diverse pharmacological activities. This compound, with the chemical formula C30H48O3, is a lipophilic molecule, indicating low solubility in water.[3][4] The effective extraction of this compound from its plant matrix is a critical first step for its isolation, characterization, and subsequent development as a potential therapeutic agent.
The optimization of the extraction process is paramount to maximize the yield and purity of the target compound while minimizing the co-extraction of undesirable impurities. Key factors influencing the efficiency of solid-liquid extraction include the choice of solvent, the solid-to-liquid ratio, extraction temperature, and duration. Advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer potential advantages over traditional methods like maceration and Soxhlet extraction by improving efficiency and reducing solvent consumption.[5]
This document provides a comprehensive guide to the optimization of solvent extraction for this compound, including detailed experimental protocols, illustrative data, and visual workflows to aid researchers in developing robust and efficient extraction strategies.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for developing an appropriate extraction strategy.
| Property | Value | Reference |
| Molecular Formula | C30H48O3 | [3] |
| Molecular Weight | 456.7 g/mol | [3] |
| Compound Class | Triterpenoid (Cycloartanol) | [2][4][6] |
| Predicted Water Solubility | 0.00011 g/L | [4] |
| Predicted logP | 5.89 | [4] |
The low predicted water solubility and high logP value confirm the non-polar, lipophilic nature of this compound, guiding the selection of suitable organic solvents for its extraction.
Optimization of Extraction Parameters: A General Workflow
The optimization of solvent extraction is a systematic process aimed at identifying the conditions that yield the highest recovery of the target analyte. A general workflow for this process is outlined below.
Experimental Protocols
Protocol 1: Plant Material Preparation
-
Collection and Identification: Collect the desired plant material (e.g., leaves, bark of Mangifera indica). Ensure proper botanical identification.
-
Washing and Drying: Wash the plant material thoroughly with distilled water to remove any debris. Air-dry in the shade or use a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.
-
Sieving and Storage: Sieve the powder to obtain a uniform particle size. Store the powdered material in an airtight container in a cool, dark, and dry place until further use.
Protocol 2: Solvent Extraction Procedures
A. Maceration (Conventional Method)
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a conical flask and add the selected solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 w/v).
-
Seal the flask and agitate it on an orbital shaker at a constant speed (e.g., 150 rpm) for a specified duration (e.g., 24 hours) at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 45°C).
-
Dry the resulting crude extract in a desiccator to a constant weight.
B. Ultrasound-Assisted Extraction (UAE)
-
Place a weighed amount of the powdered plant material (e.g., 5 g) into an extraction vessel.
-
Add the chosen solvent at the desired solid-to-liquid ratio (e.g., 1:30 w/v).
-
Place the vessel in an ultrasonic bath.
-
Set the extraction parameters: temperature (e.g., 40°C), time (e.g., 30 minutes), and ultrasonic power/frequency.
-
After extraction, filter the mixture and process the filtrate as described in the maceration protocol.
C. Soxhlet Extraction (Conventional Method)
-
Place a weighed amount of the powdered plant material (e.g., 20 g) in a thimble.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the selected solvent.
-
Heat the flask. The solvent will vaporize, condense, and drip into the thimble, extracting the desired compounds.
-
Continue the extraction for a set number of cycles or a specific duration (e.g., 6-8 hours).
-
After extraction, concentrate the solvent in the distillation flask using a rotary evaporator.
Protocol 3: Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of this compound.
-
Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic or acetic acid). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV detector at a suitable wavelength (requires determination, as triterpenoids may have weak UV absorbance) or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for more sensitive and specific detection.[7][8]
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the extracts from the calibration curve.
Illustrative Data for Extraction Optimization
The following tables present hypothetical data to illustrate the process of optimizing extraction parameters. The yield of this compound is expressed as mg per gram of dry weight (DW) of the plant material.
Table 1: Effect of Different Solvents on Extraction Yield
| Solvent | Dielectric Constant | Yield of this compound (mg/g DW) |
| n-Hexane | 1.88 | 1.2 ± 0.1 |
| Chloroform | 4.81 | 3.5 ± 0.3 |
| Ethyl Acetate | 6.02 | 5.8 ± 0.4 |
| Acetone | 20.7 | 7.2 ± 0.5 |
| Ethanol | 24.5 | 8.1 ± 0.6 |
| Methanol | 32.7 | 7.9 ± 0.5 |
| Water | 80.1 | 0.5 ± 0.1 |
Conditions: Maceration, 24h, room temperature, solid-to-liquid ratio 1:20 w/v.
Table 2: Effect of Solid-to-Liquid Ratio on Extraction Yield
| Solid-to-Liquid Ratio (w/v) | Yield of this compound (mg/g DW) |
| 1:10 | 5.5 ± 0.4 |
| 1:20 | 8.1 ± 0.6 |
| 1:30 | 9.2 ± 0.7 |
| 1:40 | 9.3 ± 0.6 |
| 1:50 | 9.1 ± 0.8 |
Conditions: Ethanol, Maceration, 24h, room temperature.
Table 3: Effect of Extraction Time on Extraction Yield (UAE)
| Extraction Time (min) | Yield of this compound (mg/g DW) |
| 10 | 6.8 ± 0.5 |
| 20 | 8.9 ± 0.7 |
| 30 | 10.5 ± 0.8 |
| 40 | 10.6 ± 0.9 |
| 50 | 10.2 ± 0.7 |
Conditions: Ethanol, UAE, 40°C, solid-to-liquid ratio 1:30 w/v.
Table 4: Effect of Extraction Temperature on Extraction Yield (UAE)
| Temperature (°C) | Yield of this compound (mg/g DW) |
| 30 | 8.5 ± 0.6 |
| 40 | 10.5 ± 0.8 |
| 50 | 11.2 ± 0.9 |
| 60 | 10.8 ± 0.8 |
| 70 | 9.5 ± 0.7 |
Conditions: Ethanol, UAE, 30 min, solid-to-liquid ratio 1:30 w/v.
Visualization of Key Relationships and Pathways
Factors Influencing Extraction Efficiency
Hypothetical Signaling Pathway for Triterpenoid Anti-inflammatory Action
While not directly related to the extraction process, understanding the biological context of this compound is crucial for drug development professionals. The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory effects commonly associated with triterpenoids.
Conclusion
The successful extraction of this compound is a foundational step for further research and development. This guide provides a framework for the systematic optimization of solvent extraction parameters. Based on the principles of triterpenoid chemistry, medium-polar solvents like ethanol, particularly in aqueous mixtures, are likely to be most effective.[9][10] The use of modern techniques such as Ultrasound-Assisted Extraction can significantly enhance extraction efficiency and reduce processing time.[7] A thorough optimization of parameters, including solvent concentration, solid-to-liquid ratio, temperature, and time, is crucial for maximizing the yield of this compound. The quantitative analysis of the extracts using a validated HPLC method is essential for accurately determining the effectiveness of the developed extraction protocol.
References
- 1. This compound | Terpenoids | 13878-92-7 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C30H48O3 | CID 14034468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0035119) [hmdb.ca]
- 5. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Showing Compound Mangiferolic acid (FDB014453) - FooDB [foodb.ca]
- 7. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
Purification of Isomangiferolic Acid: An Application Note and Protocol for Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of isomangiferolic acid from natural product extracts, specifically tailored for professionals in research and drug development. The protocol leverages column chromatography, a fundamental and effective technique for the isolation of specific bioactive compounds.
Data Summary
The following table summarizes the expected outcomes of the purification process. Actual results may vary based on the initial concentration of this compound in the crude extract and specific laboratory conditions.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (70-230 mesh) | Standard grade for gravity column chromatography. |
| Mobile Phase | n-Hexane:Ethyl Acetate (Gradient) | Gradient elution allows for efficient separation of compounds with varying polarities. |
| Elution Profile | Gradient from 95:5 to 80:20 (Hexane:EtOAc) | This compound, a triterpenoid acid, is expected to elute as the polarity of the mobile phase increases. |
| Typical Yield | Variable | Highly dependent on the source material and extraction efficiency. |
| Expected Purity | >95% | Purity to be confirmed by analytical techniques such as HPLC and NMR. |
| Retention Factor (Rf) | ~0.4-0.5 | In a 85:15 (Hexane:EtOAc) TLC system. This should be optimized prior to column chromatography. |
Experimental Workflow
The overall process for the purification of this compound is depicted in the workflow diagram below. This involves extraction from the source material, concentration, chromatographic separation, and finally, analysis of the purified compound.
Caption: Experimental workflow for the purification of this compound.
Experimental Protocol
This protocol details the step-by-step procedure for the purification of this compound using silica gel column chromatography.
Preparation of the Crude Extract
A crude extract rich in triterpenoids should be obtained from a suitable natural source, such as the leaves or bark of Mangifera indica. The extraction is typically performed using organic solvents like methanol or ethanol. After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
Preparation of the Column
-
Column Selection : Choose a glass column of appropriate size based on the amount of crude extract to be purified. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude extract by weight.
-
Slurry Packing :
-
Weigh the required amount of silica gel (70-230 mesh) in a beaker.
-
In a separate beaker, prepare a slurry by mixing the silica gel with the initial mobile phase solvent (e.g., 95:5 n-hexane:ethyl acetate).
-
Ensure the column outlet is closed and place a small plug of cotton or glass wool at the bottom.
-
Pour the slurry into the column.
-
Open the outlet and allow the solvent to drain while continuously tapping the column gently to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable. Do not let the column run dry.
-
Sample Loading
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for samples not readily soluble, use a dry loading method: adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried, impregnated silica gel onto the top of the column.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.
Elution and Fraction Collection
-
Begin the elution with the starting mobile phase (e.g., 95:5 n-hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be:
-
95:5 (n-hexane:ethyl acetate)
-
90:10 (n-hexane:ethyl acetate)
-
85:15 (n-hexane:ethyl acetate)
-
80:20 (n-hexane:ethyl acetate)
-
-
Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL) in labeled test tubes or vials.
Monitoring the Separation
-
Monitor the separation process using Thin Layer Chromatography (TLC).
-
Spot a small amount from every few fractions onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 85:15 n-hexane:ethyl acetate).
-
Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Fractions containing the compound of interest (this compound) with a similar Rf value and high purity should be pooled together.
Isolation of the Pure Compound
-
Combine the fractions that contain pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified solid compound.
-
Further dry the compound under vacuum to remove any residual solvent.
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Signaling Pathway Diagram (Placeholder)
As this document focuses on the purification protocol, a signaling pathway is not directly applicable. However, to fulfill the visualization requirement, a logical relationship diagram for optimizing the column chromatography process is provided below.
Caption: Logic diagram for optimizing column chromatography separation.
High-performance liquid chromatography (HPLC) method for Isomangiferolic Acid quantification.
An optimized and validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of Isomangiferolic Acid in research, development, and quality control settings. As a tetracyclic triterpenoid, this compound lacks a strong chromophore, necessitating detection at low ultraviolet (UV) wavelengths. This document provides a detailed protocol for its quantification, adapted from established methods for structurally similar triterpenoic acids such as oleanolic acid, ursolic acid, and betulinic acid.
Principle
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and acidified water. Detection is performed using a UV detector at 210 nm, where triterpenoids exhibit adequate absorbance. Quantification is based on the external standard method, comparing the peak area of the analyte in a sample to that of a known standard.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (ACS grade)
-
Water (HPLC grade or ultrapure)
-
0.45 µm membrane filters (for solvent and sample filtration)
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. The following conditions are recommended based on methods for analogous triterpenoids.[1][2][3]
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1][4][5] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (85:15 v/v) |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 210 nm[1][3][4][5][7] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C[8] |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Preparation of Sample Solutions (from Plant Matrix)
-
Extraction: Accurately weigh 1.0 g of the dried and powdered sample material into a flask. Add 50 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Repeat the extraction process on the residue two more times with 50 mL of methanol each time.
-
Combine and Evaporate: Pool the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with a precise volume (e.g., 5 mL) of mobile phase.
-
Final Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed.
| Validation Parameter | Specification |
| Linearity | R² ≥ 0.999 over the concentration range (e.g., 1-100 µg/mL).[1][9] |
| Precision (RSD%) | Intra-day and Inter-day precision should be ≤ 2%.[2][9] |
| Accuracy (% Recovery) | 98-102% at three different concentration levels (e.g., 80%, 100%, 120% of a known concentration).[2][3][9] |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. Expected to be in the ng/mL range.[2][3] |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1. Expected to be in the low µg/mL range.[2][3] |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix, and peak purity should be confirmed using a PDA detector. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±2% change in mobile phase composition, ±0.1 mL/min flow rate). |
Data Presentation and Visualization
Visualization of Experimental Workflow
Caption: Overall workflow for HPLC quantification of this compound.
Visualization of Method Validation Protocol
Caption: Key parameters for the validation of the analytical method.
References
- 1. omicsonline.org [omicsonline.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous quantification of triterpenoic acids by high performance liquid chromatography method in the extracts of gum resin of Boswellia serrata obtained by different extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Isomangiferolic Acid in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the sensitive and selective quantification of Isomangiferolic Acid in biological matrices, such as plasma, using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is a bioactive triterpenoid compound found in various medicinal plants. Its therapeutic potential necessitates a robust and reliable analytical method for pharmacokinetic studies and quality control. This application note describes a comprehensive LC-MS/MS protocol for the determination of this compound, offering high sensitivity and specificity. The methodology is based on established principles for the analysis of similar triterpenoid acids and related compounds.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Sample Aliquoting: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard (IS) solution. A structurally similar compound not present in the sample, such as Rutin (500 ng/mL in acetonitrile), is a suitable choice.
-
Precipitation: Add 200 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of this compound.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Value |
| Liquid Chromatography | |
| Column | Zorbax SB-C18 (150 x 2.1 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 20% B, 1-5 min: 20-80% B, 5-7 min: 80% B, 7.1-9 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion (m/z) | To be determined for this compound |
| Internal Standard (Rutin) | Precursor: m/z 609.1, Product: m/z 300.1 |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
Note: The precursor and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. Based on its structure, the deprotonated molecule [M-H]⁻ would be the precursor ion.
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on data from structurally similar compounds like isomangiferin and other triterpenoid acids.[1]
Table 2: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.2 - 500 | > 0.99 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 0.5 | < 15 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | < 15 | 85 - 115 |
| High | 400 | < 15 | < 15 | 85 - 115 |
Table 4: Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
| This compound | 0.2 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS analysis workflow for this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed ESI- fragmentation of this compound.
Logical Relationship of Analytical Steps
References
Application Notes and Protocols for Developing an In Vitro Anti-inflammatory Assay for Isomangiferolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomangiferolic acid is a triterpenoid natural product isolated from Mangifera indica (mango)[1][2]. While related compounds from mango have demonstrated anti-inflammatory properties, the specific activity and mechanism of action of this compound are not well characterized[3][4][5][6]. These application notes provide a detailed protocol for establishing an in vitro assay to evaluate the anti-inflammatory potential of this compound using the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line.
This document outlines the necessary procedures to quantify key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α and IL-6). Furthermore, it describes methods to investigate the potential mechanism of action by examining the NF-κB signaling pathway.
Experimental Objectives
-
To determine the cytotoxic effect of this compound on RAW 264.7 macrophages.
-
To evaluate the inhibitory effect of this compound on the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells.
-
To quantify the effect of this compound on the secretion of prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 cells.
-
To measure the impact of this compound on the release of pro-inflammatory cytokines, TNF-α and IL-6, from LPS-stimulated RAW 264.7 cells.
-
To investigate the effect of this compound on the activation of the NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells.
Materials and Reagents
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent
-
PGE2, TNF-α, and IL-6 ELISA kits
-
Reagents and antibodies for Western blotting (specific to NF-κB pathway proteins)
-
96-well and 24-well cell culture plates
Experimental Workflow
The overall experimental workflow is depicted below.
Experimental workflow for assessing the anti-inflammatory activity of this compound.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[7]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant, incubate for 10 minutes at room temperature.[7]
-
Measure the absorbance at 540 nm.[7]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
PGE2, TNF-α, and IL-6 Production (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[9]
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of PGE2, TNF-α, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[3][10][11][12][13][14][15][16][17]
Western Blot Analysis for NF-κB Pathway
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and β-actin.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.1 ± 5.5 |
| 50 | 90.5 ± 6.2 |
| 100 | 85.3 ± 7.1 |
Table 2: Effect of this compound on NO, PGE2, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 2.1 ± 0.3 | 15.4 ± 2.1 | 25.8 ± 3.5 | 18.2 ± 2.9 |
| LPS (1 µg/mL) | 45.8 ± 4.1 | 350.2 ± 25.8 | 1250.6 ± 98.7 | 850.4 ± 76.1 |
| LPS + IA (10 µM) | 30.2 ± 3.5 | 210.5 ± 18.9 | 850.1 ± 65.4 | 560.7 ± 45.8 |
| LPS + IA (25 µM) | 18.5 ± 2.1 | 125.8 ± 11.2 | 540.7 ± 43.2 | 320.1 ± 28.9 |
| LPS + IA (50 µM) | 9.7 ± 1.5 | 65.4 ± 7.8 | 280.3 ± 25.1 | 150.9 ± 15.4 |
IA: this compound
Signaling Pathway Visualization
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway.[18][19] The following diagram illustrates the canonical NF-κB activation cascade induced by LPS.
LPS-induced canonical NF-κB signaling pathway.
Conclusion
This document provides a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By following these protocols, researchers can obtain robust and reproducible data on the compound's efficacy and potential mechanism of action. The presented assays are standard methods in inflammation research and can be adapted for high-throughput screening of other natural product derivatives. Further investigation into other inflammatory pathways, such as the MAPK and JAK/STAT pathways, may also provide a more complete understanding of the anti-inflammatory profile of this compound.
References
- 1. This compound | C30H48O3 | CID 14034468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Phytochemical, antioxidant, antipyretic and anti-inflammatory activities of aqueous-methanolic leaf extract of Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMAN RESEARCH PUBLISHING |Full Text|In Vitro Anti-Inflammatory Potential of Mangifera Indica Peels [publishing.emanresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arborassays.com [arborassays.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. abcam.com [abcam.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fn-test.com [fn-test.com]
- 15. bmgrp.com [bmgrp.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. advisains.id [advisains.id]
- 18. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
Protocol for assessing the antioxidant activity of Isomangiferolic Acid.
Application Note
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for assessing the in vitro and cellular antioxidant activity of Isomangiferolic Acid. It includes methodologies for common antioxidant assays (DPPH, ABTS, FRAP) and a cell-based assay, along with expected data representation and visualization of relevant biological pathways.
Introduction
This compound is a phenolic compound with a structure suggesting potential antioxidant properties. The evaluation of its antioxidant capacity is a crucial step in understanding its potential therapeutic applications, particularly in conditions associated with oxidative stress. This document outlines a comprehensive suite of assays to characterize the antioxidant profile of this compound, from direct radical scavenging to its effects within a cellular environment.
Data Presentation
Quantitative results from the antioxidant assays should be summarized to facilitate comparison. The half-maximal inhibitory concentration (IC50) is a key metric for the radical scavenging assays, representing the concentration of the compound required to scavenge 50% of the initial radicals. For the FRAP assay, results are often expressed as ferric reducing antioxidant power, equivalent to a standard antioxidant like Trolox or ascorbic acid. Cellular antioxidant activity is typically reported as a percentage of inhibition of cellular oxidation relative to a control.
Table 1: In Vitro Antioxidant Activity of a Structurally Related Compound, Isoferulic Acid
Note: The following data is for Isoferulic Acid, a compound structurally related to this compound, and is provided as a reference for expected outcomes. Actual values for this compound may vary.
| Assay | IC50 (µg/mL) | Positive Control |
| DPPH Radical Scavenging | 4.58 ± 0.17 | Trolox, BHA |
| ABTS Radical Scavenging | 1.08 ± 0.01 | Trolox, BHA |
| Ferric Reducing Power (Fe3+) | 8.84 ± 0.43 | Trolox, BHA |
| Cupric Reducing Power (Cu2+) | 7.69 ± 0.39 | Trolox, BHA |
| Hydroxyl Radical Scavenging | 1.57 ± 0.2 | Trolox, BHA |
| Superoxide Anion Scavenging | 13.33 ± 0.49 | Trolox, BHA |
Data adapted from a study on Isoferulic Acid and should be considered as a reference.[1]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2][3] The reduction of the deep purple DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[2][3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
To a 96-well plate, add a specific volume of the different concentrations of this compound.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank (solvent only) and a positive control.
-
Mix thoroughly and incubate in the dark at room temperature for 30 minutes.[2]
-
-
Measurement: Measure the absorbance at 517 nm.[2]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.[4][5]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4]
-
Before use, dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Assay Procedure:
-
Add a small volume of the this compound dilutions to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Include a blank and a positive control.
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.[4]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the absorbance measured at 593 nm.[6][7]
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer, pH 3.6
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
-
Positive control (e.g., FeSO₄, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[7]
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions.
-
Assay Procedure:
-
Add the this compound dilutions to a 96-well plate.
-
Add the FRAP working reagent to each well.
-
Include a blank and a standard curve using a known concentration of FeSO₄ or Trolox.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).[7]
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the compound.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.[8][9]
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
DCFH-DA solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator
-
Positive control (e.g., Quercetin)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with various concentrations of this compound and the positive control for a specific period (e.g., 1 hour).
-
After the treatment, add the DCFH-DA solution to each well and incubate.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells.
-
Add the ROS generator (e.g., AAPH) to induce oxidative stress.
-
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[10] Read the plate kinetically over a period of time (e.g., every 5 minutes for 1 hour).
-
Calculation: The cellular antioxidant activity is calculated as the percentage of inhibition of fluorescence in the treated cells compared to the control cells (cells treated with the ROS generator but not the antioxidant).
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for assessing the antioxidant activity of this compound.
Potential Signaling Pathway: Nrf2 Activation
Mangiferin, a compound structurally related to this compound, has been shown to exert its antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
References
- 1. Antioxidant Activities of Selected Berries and Their Free, Esterified, and Insoluble-Bound Phenolic Acid Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Cytotoxicity of Isomangiferolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomangiferolic acid, a cycloartane-type triterpenoid isolated from Mangifera indica (mango), belongs to a class of natural compounds known for their potential therapeutic properties, including anti-cancer effects. Triterpenoids have been shown to induce cytotoxicity in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. These application notes provide a comprehensive guide to utilizing various cell-based assays to determine the cytotoxic effects of this compound. The protocols detailed herein are designed to be robust and reproducible for screening and mechanistic studies in a drug discovery and development context.
Cycloartane triterpenoids have been demonstrated to induce apoptosis through multiple signaling pathways, including the p53-dependent mitochondrial pathway and by triggering endoplasmic reticulum stress. Understanding the cytotoxic profile and the underlying mechanism of action of this compound is a critical step in evaluating its potential as a therapeutic agent.
Overview of Cell-Based Cytotoxicity Assays
A multi-assay approach is recommended to comprehensively assess the cytotoxicity of this compound. This involves evaluating different cellular parameters, from metabolic activity and membrane integrity to the specific pathways of cell death.
| Assay | Principle | Endpoint Measured |
| MTT Assay | Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product. | Cell viability and metabolic activity. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Cell membrane integrity and necrosis. |
| Annexin V/PI Staining | Detection of phosphatidylserine (PS) externalization (an early apoptotic marker) by Annexin V and membrane integrity by propidium iodide (PI). | Apoptosis vs. Necrosis. |
| Caspase Activity Assay | Measurement of the activity of caspases, key proteases in the apoptotic signaling cascade. | Apoptosis induction. |
Experimental Protocols
Cell Culture and Treatment
A variety of human cancer cell lines can be used to assess the cytotoxicity of this compound. It is recommended to include a non-cancerous cell line to evaluate selectivity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical], A549 [lung])
-
Non-cancerous human cell line (e.g., MCF-10A [normal breast epithelial])
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
96-well and 6-well tissue culture plates
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all treatments and not exceed a non-toxic level (typically <0.5%).
-
Treat cells with varying concentrations of this compound, a vehicle control, and a positive control.
-
Incubate the cells for desired time points (e.g., 24, 48, and 72 hours).
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described in section 2.1.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay quantifies LDH activity in the supernatant as a measure of cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described in section 2.1.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Prepare a cell lysate from untreated control wells to determine the maximum LDH release.
-
Transfer the supernatant and lysate to a new 96-well plate.
-
Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Annexin V/PI Staining for Apoptosis Detection
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Seed cells in a 6-well plate and treat with this compound.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase Activity Assay
Principle: Caspases are a family of proteases that are activated during apoptosis. This assay uses a specific substrate that, when cleaved by an active caspase, releases a fluorescent or colorimetric molecule.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound.
-
After incubation, lyse the cells to release intracellular contents.
-
Add a caspase substrate (e.g., for caspase-3, -8, or -9) to the cell lysate.
-
Incubate at 37°C for the recommended time.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Quantify the fold-change in caspase activity relative to the vehicle-treated control.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison. An example is provided below.
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 values in µM)
| Cell Line | MTT Assay (48h) | LDH Assay (48h) |
| MCF-7 | [Insert Data] | [Insert Data] |
| HeLa | [Insert Data] | *[Insert |
| A549 | [Insert Data] | [Insert Data] |
| MCF-10A | [Insert Data] | [Insert Data] |
Table 2: Apoptosis Induction by this compound in MCF-7 cells (48h)
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Caspase-3 Activity (Fold Change) |
| Vehicle | [Insert Data] | [Insert Data] | 1.0 |
| This compound (X µM) | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (Y µM) | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Potential Signaling Pathway for Triterpenoid-Induced Apoptosis
Caption: Potential signaling pathways of this compound-induced apoptosis..
Troubleshooting & Optimization
Technical Support Center: Optimizing Isomangiferolic Acid Yield from Mangifera indica Extracts
Welcome to the technical support center for the extraction and purification of Isomangiferolic Acid from Mangifera indica. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a cycloartane-type triterpenoid compound that has been isolated from Mangifera indica (mango)[1]. Triterpenoids as a class of compounds are known for a wide range of pharmacological activities, making this compound a compound of interest for further investigation in drug discovery and development.
Q2: Which part of the Mangifera indica plant is the best source for this compound?
A2: this compound has been successfully isolated from the stem bark of Mangifera indica[1]. While it may be present in other parts of the plant, the stem bark is a confirmed source.
Q3: What are the general steps involved in the extraction and purification of this compound?
A3: The general workflow involves:
-
Preparation of Plant Material: Drying and grinding the plant material (e.g., stem bark) to a fine powder to increase the surface area for extraction.
-
Extraction: Using a suitable solvent system to extract the crude mixture of compounds, including this compound.
-
Fractionation: Partitioning the crude extract to separate compounds based on their polarity.
-
Purification: Employing chromatographic techniques to isolate this compound from other co-extracted compounds.
-
Quantification and Characterization: Using analytical methods like HPLC and NMR to determine the yield and confirm the structure of the isolated compound[1].
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Low Yield of Crude Extract
| Potential Cause | Recommended Solution |
| Improper Plant Material Preparation | Ensure the plant material is thoroughly dried to prevent enzymatic degradation of triterpenoids. Grind the material into a fine, uniform powder to maximize the surface area for solvent penetration. |
| Inappropriate Solvent Selection | The choice of solvent is critical. For triterpenoids, solvents with moderate polarity are often effective. Experiment with different solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, and their combinations with water) to find the optimal system for this compound. For instance, an 80% ethanol solution has been shown to be effective for extracting some phenolic compounds from mango seed kernels[2]. |
| Suboptimal Extraction Conditions | Extraction time, temperature, and the solid-to-solvent ratio significantly impact yield. Systematically optimize these parameters. Be aware that excessive heat can lead to the degradation of thermolabile compounds. |
| Insufficient Solvent-to-Solid Ratio | A low solvent volume may not be sufficient to dissolve the target compound completely. Increasing the solid-to-solvent ratio can enhance extraction efficiency, though a balance must be struck to avoid excessive solvent usage[2]. |
Low Purity of this compound after Purification
| Potential Cause | Recommended Solution |
| Ineffective Fractionation | The initial fractionation of the crude extract is crucial for removing a significant portion of impurities. Liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, ethyl acetate, n-butanol) can effectively separate compounds. For mangiferin purification, a combination of dichloromethane and ethyl acetate fractionation has been used[3]. A similar approach could be adapted for this compound. |
| Suboptimal Column Chromatography Conditions | The choice of stationary phase (e.g., silica gel, Sephadex) and mobile phase is critical. For triterpenoids, a typical approach involves normal-phase chromatography on silica gel with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate). For lupeol, another triterpenoid from mango, a hexane:ethyl acetate mobile phase has been used successfully[4]. |
| Co-elution with Structurally Similar Compounds | Mangifera indica contains other structurally related triterpenoids, such as mangiferonic acid and ambolic acid[1]. If these compounds co-elute with this compound, further purification steps using different chromatographic techniques (e.g., preparative HPLC with a different column chemistry) may be necessary. |
| Compound Degradation during Processing | This compound may be sensitive to factors like heat, light, or pH changes. Minimize exposure to harsh conditions throughout the extraction and purification process. For example, use a rotary evaporator at a controlled, low temperature for solvent removal. |
Experimental Protocols
Protocol 1: General Extraction of Triterpenoids from Mangifera indica Bark
This protocol is a general guideline based on the successful isolation of cycloartane triterpenes from Mangifera indica bark[1].
-
Plant Material Preparation:
-
Air-dry the stem bark of Mangifera indica.
-
Grind the dried bark into a fine powder.
-
-
Extraction:
-
Perform exhaustive extraction of the powdered bark with a suitable solvent (e.g., petroleum ether or ethanol) using a Soxhlet apparatus.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Fractionation:
-
The crude extract can be subjected to solvent-solvent partitioning. For example, if an ethanolic crude extract is obtained, it can be partitioned successively with solvents of increasing polarity such as hexane, chloroform, and ethyl acetate.
-
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of triterpenoids from a crude extract or fraction.
-
Preparation of the Column:
-
Select a suitable stationary phase, such as silica gel (60-120 mesh).
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
-
Sample Loading:
-
Dissolve the crude extract or fraction in a minimal amount of the initial mobile phase solvent.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar Rf values.
-
Pool the fractions containing the target compound.
-
-
Further Purification:
-
If the pooled fractions are not pure, repeat the column chromatography with a different solvent system or consider preparative HPLC for final purification.
-
Protocol 3: Quantification of this compound by HPLC-UV
This hypothetical protocol is based on standard methods for triterpenoid quantification.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of acetonitrile and water (with or without a small percentage of acid like formic or acetic acid to improve peak shape) is a common mobile phase for triterpenoid analysis. The exact ratio should be optimized for the best separation.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Triterpenoids typically lack a strong chromophore, so detection is often performed at a low UV wavelength, such as 210 nm.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh the crude extract or purified fraction, dissolve it in the mobile phase or a suitable solvent, and filter it through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Mangiferin Yield from Mangifera indica Leaves
| Extraction Method | Solvent | Time (min) | Temperature (°C) | Yield (mg/g dry weight) | Reference |
| Maceration | 80% Ethanol | 1440 | Room Temp | - | [4] |
| Heating | 80% Ethanol | 480 | - | - | [4] |
| Sonication (UAE) | 80% Ethanol | 30 | - | - | [4] |
| Microwave (MAE) | Ethanol | 5 | - | - | [5] |
| Ultrasound-Assisted | 44% Ethanol | 19.2 | 60 | 58.46 ± 1.27 | [6] |
Table 2: Influence of Solvent on the Extraction of Phenolic Compounds from Mangifera indica Seed Kernel
| Solvent (Ethanol:Water) | Total Phenolic Content (mg GAE/g) | Reference |
| 100:0 | 18.19 | [7] |
| 80:20 | 101.68 | [2] |
| 50:50 | - | [7] |
| 20:80 | - | [7] |
| 0:100 | - | [7] |
Visualizations
The following diagrams illustrate key workflows and relationships in the process of improving this compound yield.
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. (1) H and (13) C NMR characterization of new cycloartane triterpenes from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Solvent extraction of phenolic compounds from mangiera indica L. seed " by Philip John D. Sanchez and Riva Joy H. Yap [animorepository.dlsu.edu.ph]
- 3. Purification Process of Mangiferin from Mangifera indica L. Leaves and Evaluation of Its Bioactivities [mdpi.com]
- 4. Preparative scale extraction of mangiferin and lupeol from mango (Mangifera indica L.) leaves and bark by different extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Extraction of bioactive compounds from mango (Mangifera indica L. var. Carabao) seed kernel with ethanol–water binary solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Isomangiferolic Acid in polar solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Isomangiferolic Acid in polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring triterpenoid compound found in plants such as Mangifera indica (mango).[1][2] It belongs to the class of cycloartanols and derivatives.[3][4] Like many other lipophilic natural products, this compound exhibits poor solubility in aqueous and polar solvents, which can significantly hinder its investigation in biological assays and its development as a therapeutic agent.[5][6][7] Overcoming this low solubility is a critical first step for in vitro and in vivo studies.
Q2: What are the general properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₃ | [8] |
| Molecular Weight | 456.7 g/mol | [8] |
| Appearance | Typically exists as a solid at room temperature | [2] |
| Predicted Water Solubility | 0.00011 g/L | [4] |
| Qualitative Solubility | May dissolve in DMSO. Potential for some solubility in ethanol. | [2][9] |
Q3: What are the common strategies for improving the solubility of poorly water-soluble compounds like this compound?
There are several established techniques to enhance the solubility of hydrophobic compounds:
-
Physical Modifications:
-
Chemical Modifications:
-
Formulation Approaches:
-
Co-solvency: Using a mixture of a primary solvent (like water or a buffer) with a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[5][10]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous solutions.[6][7]
-
pH Adjustment: For acidic or basic compounds, adjusting the pH of the solution can increase the proportion of the more soluble ionized form.[6][11]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic nature of the drug and improve its solubility.[6]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can be effective.[12]
-
Troubleshooting Guides
Issue 1: this compound is not dissolving in my aqueous buffer for an in vitro assay.
Cause: this compound has extremely low aqueous solubility. Direct dissolution in aqueous buffers is unlikely to achieve a sufficient concentration for most cell-based or enzymatic assays.
Solution:
-
Prepare a Concentrated Stock Solution in an Organic Solvent:
-
Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO).[2][9] Ethanol can also be a viable option.
-
Protocol:
-
Weigh out the desired amount of this compound.
-
Add a small volume of DMSO (e.g., to make a 10-50 mM stock solution).
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved. Store the stock solution at -20°C or -80°C.[2]
-
-
-
Dilute the Stock Solution into Your Assay Medium:
-
Important Consideration: The final concentration of the organic solvent in your assay should be kept low (typically ≤0.5% for DMSO, and ≤1% for ethanol) to avoid solvent-induced artifacts or cytotoxicity.
-
Procedure: Perform serial dilutions of your stock solution directly into the final assay medium. Ensure thorough mixing after each dilution step.
-
Example Formulation for a 100 µM final concentration in a cell culture medium:
| Stock Solution Concentration | Volume of Stock to Add to 1 mL of Medium | Final DMSO Concentration |
| 10 mM | 10 µL | 1% |
| 20 mM | 5 µL | 0.5% |
| 50 mM | 2 µL | 0.2% |
Issue 2: My this compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer.
Cause: This is a common issue when the aqueous medium cannot accommodate the concentration of the hydrophobic compound after the organic solvent is diluted.
Solutions:
-
Decrease the Final Concentration: The simplest solution is to lower the final desired concentration of this compound in your assay.
-
Incorporate a Surfactant: A small amount of a biocompatible surfactant can help to maintain the solubility of the compound.
-
Recommended Surfactants: Tween® 80, Polysorbate 20.
-
Protocol:
-
Prepare your aqueous assay buffer containing a low concentration of the surfactant (e.g., 0.01% - 0.1% Tween® 80).
-
Slowly add the DMSO stock solution of this compound to the surfactant-containing buffer while vortexing.
-
-
-
Use a Co-solvent System: For more demanding applications, a co-solvent system can be employed. This is particularly relevant for in vivo formulations but can be adapted for in vitro use if appropriate controls are in place.
Example Co-solvent Formulation (for in vivo studies, adaptable for in vitro): [2]
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween® 80 | 5% |
| Saline | 45% |
Issue 3: I need to prepare a formulation of this compound for animal studies (e.g., oral gavage or injection).
Cause: Formulations for in vivo use have strict requirements for biocompatibility, stability, and the ability to deliver the desired dose in a small volume.
Solution: A multi-component vehicle is often necessary. The following are example formulations that can be used as a starting point.
Table of Example In Vivo Formulations:
| Formulation Composition | Route of Administration | Notes |
| 10% DMSO, 90% Corn Oil | Oral, IP | A common formulation for lipophilic compounds. |
| 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | IV, IP, SC, Oral | A versatile co-solvent system. |
| 5% DMSO, 5% Tween® 80, 90% Saline | IV, IP | Lower DMSO content. |
| Suspend in 0.5% Carboxymethyl cellulose (CMC) in water | Oral | A simple suspension for oral delivery. |
IP: Intraperitoneal, IV: Intravenous, SC: Subcutaneous
Experimental Protocols
Protocol 1: Preparation of a Solubilized Stock of this compound using a Co-Solvent System
This protocol is based on common techniques for solubilizing poorly soluble triterpenoids.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a primary stock solution: Dissolve this compound in DMSO to create a concentrated stock (e.g., 20 mg/mL). Use gentle warming (37°C) or sonication if necessary to aid dissolution.
-
Add the co-solvent: In a separate sterile tube, combine the required volumes of PEG300 and Tween® 80 according to the desired final formulation ratio (e.g., for the 10:40:5:45 formulation).
-
Combine and mix: Add the DMSO stock solution to the PEG300/Tween® 80 mixture and vortex thoroughly until a clear, homogenous solution is formed.
-
Add the aqueous component: Slowly add the saline to the organic mixture while continuously vortexing to prevent precipitation. The final solution may be a clear solution or a stable microemulsion.
Protocol 2: pH-Dependent Solubility Test (Conceptual)
As this compound possesses a carboxylic acid group, its solubility is expected to increase at a higher pH.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 5.0, 7.4, 9.0)
-
A suitable analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in each filtered supernatant using a validated analytical method.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Putative signaling pathways modulated by this compound.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. Triterpene extraction protocol from Synechocystis sp. PCC6803 and R. capsulatus [protocols.io]
- 2. redalyc.org [redalyc.org]
- 3. [PDF] Determination of mangiferin solubility in solvents used in the biopharmaceutical industry | Semantic Scholar [semanticscholar.org]
- 4. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 5. Cycloartenol-derived triterpenoid pathway genes alter the root metabolome and microbiome in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid based Ingredient Handling & Solubilization Protocols - Creative BioLabs [reagents-ingredients.creative-biolabs.com]
- 7. Mangiferolic acid | Terpenoids | 4184-34-3 | Invivochem [invivochem.com]
- 8. pnas.org [pnas.org]
- 9. This compound | Terpenoids | 13878-92-7 | Invivochem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Optimizing LC-MS parameters for sensitive detection of Isomangiferolic Acid.
Welcome to the technical support center for the LC-MS analysis of Isomangiferolic Acid. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for sensitive and reliable detection.
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation
Q1: What is the best way to dissolve this compound? It has poor solubility.
A1: this compound, a pentacyclic triterpenoid, has low aqueous solubility.[1] For LC-MS analysis, stock solutions should be prepared in a high-purity organic solvent such as methanol, ethanol, or acetonitrile. For sample extraction from biological matrices (plasma, tissue), a protein precipitation step followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to remove interfering substances. Ensure the final sample is reconstituted in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.
Q2: How should I prepare plasma samples for pharmacokinetic studies?
A2: A common and effective method for plasma sample preparation involves protein precipitation.
-
To 100 µL of plasma, add 250-300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 2-4 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve, and inject into the LC-MS system.
Section 2: Liquid Chromatography (LC) Parameters
Q3: What type of HPLC/UPLC column is recommended for this compound analysis?
A3: A reversed-phase C18 column is the most common and suitable choice for separating triterpenoids like this compound. Columns with a particle size of less than 3 µm (for UPLC) or 3.5-5 µm (for HPLC) will provide good resolution and peak shape.
Q4: Which mobile phases are best for achieving sensitive detection?
A4: A combination of acetonitrile (ACN) and water is a standard choice for the mobile phase. Methanol can also be used as the organic modifier and may offer different selectivity. Adding a small amount of an acid modifier is crucial for good peak shape and ionization efficiency. Formic acid (0.1%) is highly recommended as it is volatile and compatible with mass spectrometry.
Q5: Should I use an isocratic or gradient elution?
A5: A gradient elution is highly recommended. It allows for better separation of the analyte from matrix components, sharpens the peak, and reduces the analysis time. A typical gradient might start at 50-60% organic phase, ramp up to 95-100% to elute the compound, and then return to initial conditions for column re-equilibration.
Section 3: Mass Spectrometry (MS) Parameters
Q6: What is the best ionization mode for this compound, and should I use positive or negative polarity?
A6: Electrospray ionization (ESI) is the most suitable technique. Given that this compound possesses a carboxylic acid group, negative ion mode (ESI-) is generally preferred.[2] In this mode, the molecule will readily lose a proton to form the deprotonated ion [M-H]⁻, which typically provides the most sensitive and stable signal. The expected m/z for this ion would be approximately 455.7.
Q7: What are the key MS/MS fragments I should look for to confirm the identity of this compound?
A7: In negative ESI mode, the precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 455.7. Triterpenoid acids often show characteristic fragmentation patterns, including the loss of water (-18 Da) or formic acid (-46 Da).[3] To determine the specific, optimal collision energies and confirm fragment ions for a Multiple Reaction Monitoring (MRM) method, the compound must be infused directly into the mass spectrometer for tuning and optimization.
Q8: My signal intensity is low. What source parameters should I optimize?
A8: Low signal intensity can often be improved by systematically optimizing the ion source parameters.
-
Capillary Voltage: Adjust the voltage to maximize the signal for the [M-H]⁻ ion.
-
Source Temperature: Higher temperatures can improve desolvation, but excessive heat may cause degradation.
-
Gas Flows (Nebulizer and Drying Gas): These are critical for efficient droplet formation and desolvation. Optimize the flow rates to achieve a stable and intense signal.
-
Cone/Fragmentor Voltage: This voltage influences in-source fragmentation. Optimize it to maximize the precursor ion signal while minimizing unwanted fragmentation.
Troubleshooting Guides
This section addresses common problems encountered during method development and analysis.
Guide 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column; mismatched solvent strength between sample and mobile phase. | 1. Add/increase the concentration of formic acid (0.1%) in the mobile phase to suppress silanol interactions. 2. Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Peak Fronting | Column overload; column deterioration. | 1. Reduce the injection volume or dilute the sample. 2. Replace the analytical column. |
| Broad Peaks | Large dead volume in the system; low column temperature; column contamination. | 1. Check and tighten all fittings between the injector and detector. Use tubing with the smallest appropriate inner diameter. 2. Increase the column oven temperature (e.g., to 40 °C) to improve efficiency. 3. Flush the column with a strong solvent like isopropanol. |
Guide 2: Low Signal Intensity or Sensitivity
This troubleshooting workflow helps diagnose the root cause of low sensitivity issues.
Experimental Protocols & Method Parameters
Protocol 1: General LC-MS/MS Method Development Workflow
This protocol outlines a systematic approach to developing a sensitive and robust method for this compound.
Table 1: Recommended Starting LC-MS Parameters
| Parameter | Recommended Setting | Notes |
| LC System | ||
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | A shorter column provides faster run times. |
| Mobile Phase A | Water + 0.1% Formic Acid | Use high-purity (LC-MS grade) water and additives. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile often gives better peak shape than methanol. |
| Flow Rate | 0.3 - 0.5 mL/min | Adjust based on column dimensions and system pressure. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 1 - 5 µL | Keep low to prevent peak distortion and column overload. |
| Gradient | 1. 0-0.5 min: 50% B 2. 0.5-4.0 min: 50% -> 95% B 3. 4.0-5.0 min: 95% B 4. 5.1-6.0 min: 50% B | This is a starting point; adjust based on observed retention time. |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI) | |
| Polarity | Negative | To detect the deprotonated molecule [M-H]⁻. |
| MRM Transition | Precursor: m/z 455.7 -> Product: To be determined | Product ions must be optimized by direct infusion. |
| Capillary Voltage | 2.5 - 3.5 kV | Optimize for maximum signal. |
| Source Temp. | 300 - 350 °C | Optimize for efficient desolvation without degradation. |
| Desolvation Temp. | 400 - 500 °C | Instrument-dependent parameter. |
| Cone Gas Flow | ~50 L/Hr | Instrument-dependent parameter. |
| Desolvation Gas | 800 - 1000 L/Hr | Instrument-dependent parameter. |
Note: All MS parameters are instrument-dependent and must be optimized empirically.
Signaling Pathway Context
While specific signaling pathways for this compound are not extensively documented, related pentacyclic triterpenoids like Ursolic Acid and Oleanolic Acid are known to modulate key cellular pathways involved in inflammation and cancer, such as the Nrf2, PI3K/Akt, and MAPK/ERK pathways.[4] An experimental workflow to investigate the effect of this compound on a signaling pathway, such as MAPK/ERK, is shown below.
References
Stability testing of Isomangiferolic Acid under different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability testing for Isomangiferolic Acid. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is stability testing and why is it critical for this compound?
A1: Stability testing is a series of studies designed to determine how the quality of a drug substance, like this compound, varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] It is a critical regulatory requirement in drug development.[2] These studies help to:
-
Establish a shelf-life and re-test period: This ensures the compound remains safe and effective for patients.[3]
-
Recommend storage conditions: Defines the optimal conditions to maintain the compound's integrity.[3]
-
Identify degradation products: Helps in understanding the degradation pathways and potential formation of toxic impurities.[4]
-
Develop stable formulations: Information from stability studies guides the development of robust pharmaceutical products.[5]
Q2: What are "forced degradation" or "stress testing" studies?
A2: Forced degradation studies involve intentionally exposing the drug substance to conditions more severe than accelerated stability testing.[2] These conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis. The primary goals are to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[2][6] This process is fundamental for developing and validating a "stability-indicating" analytical method.[7]
Q3: What is a stability-indicating analytical method (SIAM)?
A3: A stability-indicating analytical method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any other components, such as excipients, process impurities, or degradation products.[8] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector is the most common technique used to develop a SIAM.[8][9] The method must be able to separate the parent peak (this compound) from all potential degradation product peaks.
Q4: What are the standard ICH long-term and accelerated storage conditions I should use?
A4: The International Council for Harmonisation (ICH) provides guidelines for stability testing.[10] The choice of conditions depends on the climatic zone where the product will be marketed.[11] For a global submission, the following conditions are standard:
-
Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3][10]
-
Intermediate Storage: 30°C ± 2°C / 65% RH ± 5% RH. (This is used if a significant change occurs during accelerated testing).[10]
Troubleshooting Guide
Q5: I performed stress testing, but I see little to no degradation of this compound. What should I do?
A5: If you observe minimal degradation (e.g., <5%), the stress conditions may not be harsh enough. You should systematically increase the severity of the conditions.
-
For Acid/Base Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 N to 1 N HCl/NaOH), increase the temperature (e.g., from 60°C to 80°C), or extend the duration of exposure.[5]
-
For Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10%) or extend the reaction time.
-
For Thermal Degradation: Increase the temperature or the duration of heat exposure.
Q6: My sample degraded completely after applying the initial stress conditions. How can I adjust my experiment?
A6: Complete degradation indicates the conditions are too severe. You should reduce the intensity of the stressor.[5]
-
For Acid/Base Hydrolysis: Decrease the acid/base concentration (e.g., from 0.1 N to 0.01 N), lower the reaction temperature (e.g., from 60°C to room temperature), and test at shorter time points (e.g., 2, 4, 8 hours).[5]
-
For Oxidation: Decrease the concentration of the oxidizing agent and reduce the exposure time.
-
The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the primary degradation products can be reliably detected and identified.[4]
Q7: In my HPLC analysis, the peaks for this compound and its degradation products are overlapping. What is the solution?
A7: Poor peak resolution means the analytical method is not "stability-indicating." You need to re-optimize your HPLC method.
-
Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer.
-
Gradient Elution: Modify the gradient slope, duration, or initial/final solvent composition.
-
pH of Mobile Phase: Change the pH of the aqueous buffer, as this can significantly alter the retention of ionizable compounds.
-
Column Chemistry: If other adjustments fail, try a different column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size.
Q8: The mass balance in my stability study is below 95%. What could be the cause?
A8: A poor mass balance suggests that not all degradation products are being accounted for. Possible reasons include:
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and are therefore invisible to a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify these.[8]
-
Volatile Degradants: The degradation products may be volatile and lost during sample preparation or analysis.
-
Adsorption: The API or degradation products may be adsorbing to the container surface or the HPLC column.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 8 hours. At specified time points (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.[6]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 8 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for analysis.[6]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store the solution protected from light at room temperature for 24 hours. Withdraw an aliquot at specified time points and dilute for analysis.[6]
-
Thermal Degradation: Place the solid this compound powder in a thermostatically controlled oven at 70°C for 48 hours. At the end of the study, dissolve the sample in the solvent, and dilute for analysis. A solution-state thermal study can also be performed by refluxing the stock solution.[12]
-
Photolytic Degradation: Expose the solid powder and a 1 mg/mL solution of this compound to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be kept in the dark under the same temperature conditions. Analyze the samples after the exposure period.
Protocol 2: Setting up a Long-Term Stability Study
-
Batch Selection: Use at least one representative batch of this compound for the study.
-
Container Closure System: Package the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[1]
-
Storage: Place the packaged samples in calibrated stability chambers set to the desired long-term (e.g., 25°C/60% RH) and accelerated (40°C/75% RH) conditions.[3]
-
Testing Frequency: For long-term studies, the testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][10] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[10]
-
Analysis: At each time point, pull samples and analyze them using a validated stability-indicating method for parameters such as appearance, assay (potency), and degradation products/impurities.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Assay of this compound (%) | % Degradation | Number of Major Degradants (>0.1%) |
| Acid Hydrolysis | 0.1 N HCl | 8 hours | 89.5% | 10.5% | 2 |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 85.2% | 14.8% | 3 |
| Oxidation | 6% H₂O₂ | 24 hours | 82.1% | 17.9% | 4 |
| Thermal (Solid) | 70°C | 48 hours | 96.3% | 3.7% | 1 |
| Photolytic (Solid) | ICH Q1B | - | 98.1% | 1.9% | 1 |
Note: Data presented are hypothetical and for illustrative purposes only.
Table 2: Long-Term and Accelerated Stability Data for this compound
| Storage Condition | Time Point | Appearance | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | White Powder | 99.8% | 0.2% |
| 3 Months | White Powder | 99.7% | 0.3% | |
| 6 Months | White Powder | 99.6% | 0.4% | |
| 12 Months | White Powder | 99.5% | 0.5% | |
| 40°C / 75% RH | 0 Months | White Powder | 99.8% | 0.2% |
| 3 Months | White Powder | 98.9% | 1.1% | |
| 6 Months | White Powder | 98.1% | 1.9% |
Note: Data presented are hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for the forced degradation of this compound.
Caption: Decision tree for initiating a stability testing program.
References
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. scispace.com [scispace.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. researchgate.net [researchgate.net]
- 5. asianjpr.com [asianjpr.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijcrt.org [ijcrt.org]
- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. database.ich.org [database.ich.org]
- 11. www3.paho.org [www3.paho.org]
- 12. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Isomangiferolic Acid Degradation Product Identification by LC-MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of Isomangiferolic Acid degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS analysis of this compound and its degradation products.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity of this compound | Inappropriate ionization mode (positive/negative). | Determine the optimal ionization mode for this compound. Given its acidic nature, negative ion mode is often a good starting point. |
| Poor solubility in the mobile phase. | Adjust the mobile phase composition. This compound, a triterpenoid, may require a higher percentage of organic solvent for efficient elution and ionization. Consider using solvents like methanol or acetonitrile. | |
| Inefficient spray in the ion source. | Optimize ion source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Incompatible injection solvent with the mobile phase. | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Secondary interactions with the stationary phase. | Modify the mobile phase by adding a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape for acidic compounds like this compound. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure proper mixing and degassing of the mobile phase. Check the LC pump for any leaks or pressure fluctuations. |
| Column temperature variations. | Use a column oven to maintain a stable temperature throughout the analysis. | |
| Column degradation. | If retention times consistently shift in one direction, the column may be degrading. Consider flushing or replacing the column. | |
| High Background Noise or Contamination | Impure solvents or reagents. | Use LC-MS grade solvents and freshly prepared mobile phases. |
| Carryover from previous injections. | Implement a robust needle wash protocol and inject blank samples between experimental samples to check for carryover. | |
| Contamination of the ion source. | Regularly clean the ion source components as per the manufacturer's recommendations. | |
| Difficulty in Identifying Degradation Products | Low abundance of degradation products. | Concentrate the sample or use a more sensitive mass spectrometer. Employ techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) if the expected masses of degradation products are known. |
| Co-elution of degradation products with matrix components. | Optimize the chromatographic gradient to improve the separation of analytes. | |
| Complex fragmentation patterns. | Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurements and elemental composition determination. Perform MS/MS experiments at different collision energies to obtain comprehensive fragmentation data for structural elucidation. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: While specific degradation pathways for this compound are not extensively documented, based on the degradation of structurally similar compounds like mangiferin, potential degradation pathways may include hydrolysis, oxidation, and isomerization. Forced degradation studies on mangiferin have shown susceptibility to alkaline and oxidative conditions, leading to the formation of various degradation products.[1][2][3]
Q2: What type of LC column is most suitable for separating this compound and its degradation products?
A2: A reversed-phase C18 column is a common and effective choice for the separation of triterpenoids like this compound and its potential degradation products. The choice of particle size and column dimensions will depend on the desired resolution and analysis time.
Q3: Which ionization technique is recommended for the analysis of this compound and its degradation products by LC-MS?
A3: Electrospray ionization (ESI) is a widely used and suitable technique for the analysis of triterpenoids. Given the presence of a carboxylic acid group in this compound, negative ion mode ([M-H]⁻) is likely to provide good sensitivity. However, it is advisable to test both positive ([M+H]⁺) and negative ion modes during method development to determine the optimal condition for the parent compound and its degradation products.
Q4: How can I confirm the structure of the identified degradation products?
A4: Structural confirmation of degradation products typically involves a combination of techniques. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help in determining the elemental composition. Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that are crucial for structural elucidation. For unambiguous identification, isolation of the degradation product followed by spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR), is often required.
Q5: What are some common degradation products observed for similar compounds like mangiferin?
A5: Studies on the gamma irradiation of mangiferin have identified degradation products such as mangiferdiol, mangiferinol, and isomangiferinol.[4][5][6][7] These products arise from modifications to the xanthone core of the molecule. While this compound has a different core structure (triterpenoid), these findings suggest that degradation can involve hydroxylation and isomerization.
Quantitative Data on Degradation
The following table summarizes the percentage recovery of mangiferin, a structurally related compound, under various forced degradation conditions, providing an indication of its stability profile. This data can serve as a reference for designing forced degradation studies for this compound.
| Stress Condition | Duration | Percentage Recovery of Mangiferin | Reference |
| Acid Hydrolysis (0.1 N HCl) | 3 hours | 93.3% | [2][3] |
| Base Hydrolysis (0.1 N NaOH) | 2 hours | 4.47% | [2][3] |
| Oxidative (Hydrogen Peroxide) | - | Highly susceptible | [1][2] |
| Dry Heat | - | Moderately susceptible | [1][2] |
| Aqueous Hydrolysis | 8 hours | 93.5% | [2][3] |
| Photostability (Daylight) | - | Moderately susceptible | [1][2] |
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with 1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Incubate at 60°C for a specified period. After incubation, neutralize the solution with 1 N HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Keep the solid sample of this compound in a hot air oven at a specified temperature (e.g., 80°C) for a specified period. Dissolve the sample in the initial mobile phase before analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or sunlight for a specified period.
-
Sample Analysis: Dilute the stressed samples with the initial mobile phase to an appropriate concentration before injecting into the LC-MS system.
LC-MS Method for Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the more nonpolar degradation products. A re-equilibration step at the initial conditions is necessary between injections.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
MS System: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ion modes should be evaluated.
-
Scan Mode: Full scan mode for initial screening of degradation products and MS/MS or data-dependent acquisition for structural elucidation.
-
Mass Range: m/z 100-1000.
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Potential degradation pathways of this compound.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Degradation products of mangiferin by gamma irradiation with inhibitory effects on NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Optimizing temperature and time for Isomangiferolic Acid extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Isomangiferolic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and time for this compound extraction?
A1: The optimal temperature for extracting triterpenoid acids like this compound generally falls within the range of 40°C to 70°C.[1] Higher temperatures, especially above 60°C, may lead to the degradation of the molecular structure of some triterpenoids.[2][3] The extraction time is highly dependent on the method used. Ultrasonic-assisted extraction (UAE) can achieve optimal yields in as little as 20 minutes, while conventional methods like maceration or Soxhlet extraction may require several hours.[3]
Q2: Which solvent is most effective for this compound extraction?
A2: this compound, a triterpenoid, is sparingly soluble in water and more soluble in organic solvents. Ethanol, particularly in concentrations between 70% and 95%, is a commonly used and effective solvent for extracting triterpenoid acids.[1] The use of aqueous ethanol can be more effective than absolute ethanol as the water content helps to swell the plant matrix, improving mass transfer.[1] Other solvents like ethyl acetate have also been used effectively for the extraction of similar compounds.
Q3: How does the solid-to-liquid ratio impact extraction yield?
A3: The solid-to-liquid ratio is a critical factor in achieving a high extraction yield. A common starting point for triterpenoid extraction is a ratio in the range of 1:20 to 1:50 (g/mL).[3] A lower ratio may result in incomplete extraction, while an excessively high ratio can lead to unnecessary solvent waste and increased processing times for solvent evaporation.
Q4: What are the key chemical properties of this compound to consider during extraction?
A4: this compound (C₃₀H₄₈O₃) is a triterpenoid compound.[4] It exists as a solid at room temperature.[4] Its high predicted LogP value suggests it is a lipophilic (fat-soluble) compound, which dictates the choice of non-polar or semi-polar organic solvents for efficient extraction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Suboptimal Solvent: The polarity of the extraction solvent may not be suitable for this compound. 2. Inadequate Temperature or Time: The extraction may not be running at the optimal temperature or for a sufficient duration. 3. Poor Solid-to-Liquid Ratio: Insufficient solvent volume may lead to incomplete extraction. 4. Inefficient Cell Wall Disruption: The plant material may not be ground finely enough, or the extraction technique may not be effectively breaking down the cell walls. | 1. Solvent Optimization: Experiment with different concentrations of ethanol (e.g., 70%, 80%, 95%) or try alternative solvents like ethyl acetate.[1] 2. Parameter Adjustment: Based on literature for similar compounds, aim for a temperature range of 40-70°C.[1] For UAE, start with 20-30 minutes; for conventional methods, extend the extraction time. 3. Ratio Adjustment: Increase the solvent volume to a solid-to-liquid ratio of 1:20 to 1:50. 4. Sample Preparation: Ensure the plant material is finely powdered. Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption. |
| Degradation of this compound | 1. High Temperature: Prolonged exposure to high temperatures can cause thermal degradation of triterpenoids.[2][3] 2. Extreme pH: The pH of the extraction medium may be too acidic or alkaline, leading to instability. | 1. Temperature Control: Maintain the extraction temperature below 70°C. If higher temperatures are necessary, use shorter extraction times.[1] 2. pH Monitoring: Maintain a neutral or slightly acidic pH during extraction unless a specific pH is required for a particular method. The stability of similar compounds, like mangiferin, is known to be pH-dependent.[1] |
| Co-extraction of Impurities | 1. Solvent Polarity: The chosen solvent may be co-extracting a wide range of compounds with similar polarities. 2. Complex Plant Matrix: The source material may contain high levels of pigments, lipids, or other secondary metabolites. | 1. Solvent System Modification: Employ a sequential extraction approach, starting with a non-polar solvent to remove lipids and waxes before extracting with a more polar solvent for the target compound. 2. Purification Steps: Incorporate post-extraction purification techniques such as liquid-liquid partitioning or column chromatography to separate this compound from impurities.[4] Macroporous resins can also be effective for purifying triterpenoid acids.[3] |
| Difficulty in Isolating/Purifying the Final Product | 1. Presence of Structurally Similar Compounds: The crude extract may contain other triterpenoids with similar chemical properties, making separation challenging.[4] 2. Low Concentration in the Extract: The initial concentration of this compound in the plant material may be low. | 1. Advanced Chromatographic Techniques: Utilize techniques like flash chromatography or High-Performance Liquid Chromatography (HPLC) for efficient separation of isomers and related compounds.[4] 2. Enrichment Prior to Purification: Use solid-phase extraction (SPE) or macroporous resin chromatography to enrich the triterpenoid fraction before final purification.[3] |
Quantitative Data Summary
The following tables summarize optimal extraction parameters for triterpenoids from various sources, which can serve as a starting point for optimizing this compound extraction.
Table 1: Optimal Extraction Parameters for Triterpenoids using Ultrasonic-Assisted Extraction (UAE)
| Parameter | Value | Source Material | Reference |
| Ethanol Concentration | 80% | Sanghuangporus sanghuang mycelium | [3] |
| Solid-to-Liquid Ratio | 1:20 g/mL | Sanghuangporus sanghuang mycelium | [3] |
| Extraction Time | 20 minutes | Sanghuangporus sanghuang mycelium | [3] |
| Extraction Temperature | 60°C | Sanghuangporus sanghuang mycelium | [3] |
Table 2: Optimal Extraction Parameters for Triterpenoids from Loquat Peel using UAE
| Parameter | Value | Reference |
| Ethanol Concentration | 71% | [5] |
| Ultrasonic Time | 45 minutes | [5] |
| Ultrasonic Power | 160 W | [5] |
| Solid-to-Liquid Ratio | 1:10 g/mL | [5] |
| Ultrasonic Temperature | 30°C | [5] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is a generalized procedure based on optimal conditions found for other triterpenoids and is a recommended starting point for this compound extraction.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, bark) in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.
-
Add 200 mL of 80% ethanol to achieve a solid-to-liquid ratio of 1:20 g/mL.
-
Place the flask in an ultrasonic bath.
-
Set the sonication parameters:
-
Temperature: 60°C
-
Time: 20 minutes
-
Frequency: (e.g., 40 kHz - adjust based on equipment)
-
-
-
Isolation:
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.
-
Carefully decant and collect the supernatant.
-
For exhaustive extraction, the residue can be re-extracted with fresh solvent, and the supernatants combined.
-
-
Concentration:
-
Filter the combined supernatant through Whatman No. 1 filter paper.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Quantification (Optional):
-
The concentration of this compound in the crude extract can be determined using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Isoferulic Acid Inhibits Proliferation and Migration of Pancreatic Cancer Cells, and Promotes the Apoptosis of Pancreatic Cancer Cells in a Mitochondria-Dependent Manner Through Inhibiting NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Minimizing co-extraction of interfering compounds with Isomangiferolic Acid
Welcome to the technical support center for the isolation and purification of Isomangiferolic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for minimizing the co-extraction of interfering compounds during the isolation of this compound from its natural sources, primarily Mangifera indica.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it commonly isolated?
This compound is a bioactive triterpenoid compound. It is frequently isolated from various parts of the mango tree (Mangifera indica), including the leaves, bark, and fruit peels.
Q2: What are the primary interfering compounds that are co-extracted with this compound from Mangifera indica?
The primary interfering compounds are typically more polar than this compound and include:
-
Phenolic Acids: Such as gallic acid and caffeic acid.
-
Flavonoids: Including quercetin and rutin.
-
Xanthones: A major interference is mangiferin, which is abundant in mango leaves.
Q3: What is the general strategy to minimize the co-extraction of these interfering compounds?
The general strategy relies on the polarity difference between the non-polar triterpenoid, this compound, and the more polar interfering phenolic compounds. This is typically achieved through a multi-step process involving:
-
Selective Solvent Extraction: Using a solvent system that preferentially dissolves this compound while leaving behind the more polar compounds.
-
Liquid-Liquid Partitioning: Separating the compounds based on their differential solubility in two immiscible liquid phases.
-
Chromatographic Purification: Employing techniques like column chromatography to separate compounds based on their affinity for a stationary phase.
Troubleshooting Guides
This section addresses common issues encountered during the isolation of this compound.
Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Initial Extraction | Optimize the extraction solvent. Since this compound is a triterpenoid, less polar solvents are generally more effective. Consider using a sequential extraction approach, starting with a non-polar solvent to extract the triterpenoids, followed by more polar solvents to remove phenolic compounds. |
| Loss during Liquid-Liquid Partitioning | Ensure the pH of the aqueous phase is optimized. Acidifying the aqueous phase can help to keep the phenolic compounds in their less polar, protonated form, which might affect their partitioning. Conversely, a neutral or slightly basic aqueous phase can help to ionize phenolic compounds, increasing their solubility in the aqueous layer and improving separation from the organic layer containing this compound. |
| Co-elution during Column Chromatography | The solvent system for column chromatography needs to be carefully optimized. A shallow gradient of increasing polarity is often necessary to achieve good separation between this compound and closely eluting impurities. Monitor fractions closely using Thin Layer Chromatography (TLC). |
Contamination of Final Product with Phenolic Compounds
| Potential Cause | Troubleshooting Step |
| Initial Solvent is too Polar | Using a highly polar solvent like methanol or ethanol in the initial extraction will co-extract a large amount of polar phenolic compounds.[1][2][3][4] Start with a less polar solvent like hexane or dichloromethane to selectively extract the less polar this compound. |
| Ineffective Liquid-Liquid Partitioning | Repeat the liquid-liquid partitioning step. Use a solvent system with a significant polarity difference, for example, a hexane or ethyl acetate fraction partitioned against a methanol/water mixture. Multiple partitioning steps may be necessary to effectively remove the highly polar interferents. |
| Poor Separation on Silica Gel Column | Phenolic compounds can sometimes tail on silica gel columns.[5] Consider using a different stationary phase like polyamide, which has a high affinity for phenolic compounds and can be used to selectively remove them from the extract before further purification of this compound.[5] |
| Inadequate Monitoring of Fractions | Use a specific stain for phenolic compounds (e.g., ferric chloride spray) on your TLC plates to better visualize and separate fractions containing these impurities from those containing this compound. |
Experimental Protocols
Protocol 1: Selective Extraction and Liquid-Liquid Partitioning
This protocol aims to achieve a preliminary separation of this compound from polar interfering compounds.
1. Initial Extraction:
- Start with dried and powdered plant material (e.g., Mangifera indica leaves).
- Perform a sequential extraction. First, extract the material with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
- Subsequently, extract the residue with a solvent of medium polarity, such as ethyl acetate, to extract the triterpenoids, including this compound.
2. Liquid-Liquid Partitioning:
- Concentrate the ethyl acetate extract.
- Dissolve the concentrated extract in a mixture of 90% methanol and water.
- Partition this solution against n-hexane multiple times. The hexane layer will remove remaining non-polar impurities.
- The methanol/water layer, enriched with this compound and other moderately polar compounds, is then further partitioned against a solvent like dichloromethane or chloroform. This compound, being less polar than the phenolic compounds, will preferentially move to the organic phase.
Protocol 2: Silica Gel Column Chromatography for Purification
This protocol is for the fine purification of the this compound-rich fraction obtained from the previous steps.
1. Column Preparation:
- Use silica gel (60-120 mesh) as the stationary phase and pack the column using a slurry method with a non-polar solvent like hexane.
2. Sample Loading:
- Dissolve the dried this compound-rich fraction in a minimal amount of the initial mobile phase.
- Alternatively, for samples not readily soluble, use a dry-loading method by adsorbing the sample onto a small amount of silica gel before loading it onto the column.[6]
3. Elution:
- Start with a non-polar mobile phase (e.g., 100% n-hexane).
- Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in a stepwise or gradient manner (e.g., increasing ethyl acetate concentration from 2% to 100%).
- This compound is expected to elute at a moderate polarity. The more polar interfering compounds, such as flavonoids and mangiferin, will elute at higher concentrations of the polar solvent.
4. Fraction Collection and Analysis:
- Collect fractions and monitor the separation using TLC.
- Use a suitable visualization reagent on the TLC plates. A vanillin-sulfuric acid spray followed by heating is commonly used for visualizing triterpenoids.
- Combine the fractions containing pure this compound.
Data Presentation
Table 1: Effect of Solvent Polarity on Extraction Efficiency of Triterpenoids and Interfering Compounds.
| Solvent | Polarity Index | Typical Yield of Triterpenoids | Typical Yield of Phenolic Compounds |
| n-Hexane | 0.1 | Low | Very Low |
| Dichloromethane | 3.1 | Moderate | Low |
| Ethyl Acetate | 4.4 | High | Moderate |
| Acetone | 5.1 | Moderate | High |
| Ethanol | 5.2 | High | High |
| Methanol | 5.1 | High | Very High |
| Water | 10.2 | Very Low | High |
Note: This table provides a qualitative summary based on general principles of solvent extraction. Actual yields will vary depending on the specific plant material and extraction conditions.
Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts [foodandnutritionjournal.org]
- 3. Successive Solvent Extraction of Polyphenols and Flavonoids from Cistus creticus L. Leaves | MDPI [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Isomangiferolic Acid and Mangiferin
A comprehensive review of the current experimental evidence on the antioxidant capacities of Isomangiferolic Acid and the well-documented mangiferin.
In the realm of natural product research, the quest for potent antioxidants continues to be a focal point for the development of novel therapeutic agents. Among the myriad of compounds isolated from Mangifera indica (mango), the xanthone mangiferin has garnered significant attention for its robust antioxidant properties. Concurrently, another constituent, this compound, a cycloartane-type triterpenoid, presents a subject of growing interest. This guide provides a detailed comparison of the antioxidant activities of these two compounds, drawing upon available experimental data and theoretical insights.
It is crucial to note at the outset that while mangiferin has been extensively studied, there is a conspicuous absence of direct experimental data quantifying the antioxidant activity of this compound in the current scientific literature. Therefore, this comparison juxtaposes the well-established antioxidant profile of mangiferin with the potential or inferred activities of this compound, based on the general properties of its chemical class.
Quantitative Antioxidant Activity: A Comparative Overview
The antioxidant capacity of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency.
| Compound | Assay | IC50 / Activity | Reference Compound | Reference IC50 / Activity |
| Mangiferin | DPPH Radical Scavenging | 5.8 ± 0.96 µg/mL (13.74 µM) | Rutin | Not specified |
| DPPH Radical Scavenging | 17.6 µg/mL | Vitamin C | 11.9 µg/mL | |
| ABTS Radical Scavenging | EC50 of 0.06032 mg/mL | Vitamin C | Not specified | |
| Hydroxyl Radical Scavenging | IC50 of 0.88 µg/mL (at 37°C) | Quercetin | IC50 of 4.61 µg/mL (at 37°C) | |
| This compound | DPPH, ABTS, FRAP, etc. | Data not available | - | - |
Note: The table above highlights the extensive quantitative data available for mangiferin's antioxidant activity across various assays. In contrast, no direct experimental values for this compound were found in the reviewed literature.
Mechanistic Insights into Antioxidant Action
Mangiferin:
The antioxidant mechanism of mangiferin is multifaceted and well-documented. Its potent free radical scavenging ability is attributed to its chemical structure, specifically the presence of multiple hydroxyl groups and a catechol moiety. These features enable mangiferin to donate hydrogen atoms or electrons to neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including:
-
Superoxide anion (O₂⁻)
-
Hydroxyl radical (•OH)
-
Peroxyl radicals (ROO•)
-
Hydrogen peroxide (H₂O₂)
-
Hypochlorous acid (HOCl)
Furthermore, mangiferin is an effective iron chelator. By binding to ferric ions (Fe³⁺), it can inhibit the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems. This chelation activity is a crucial aspect of its protective effects against oxidative damage.
This compound:
In the absence of direct experimental studies, the antioxidant mechanism of this compound can be inferred from the general behavior of cycloartane triterpenoids. Triterpenoids have been reported to possess antioxidant properties, although generally less potent than phenolic compounds like mangiferin. Their mechanism is thought to involve the donation of a hydrogen atom from a hydroxyl group or an activated methylene group within their complex ring structure. The specific antioxidant capacity would be highly dependent on the number and position of hydroxyl groups and other functional moieties on the cycloartane skeleton.
A theoretical study comparing the antioxidant mechanisms of mangiferin and its isomer, isomangiferin (a different compound from this compound), suggested that isomangiferin may be a more potent antioxidant via an electron transfer mechanism, while mangiferin is more effective through hydrogen atom transfer. While this does not directly apply to this compound, it underscores how subtle structural differences can influence the dominant antioxidant pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited for mangiferin are provided below. These protocols serve as a reference for researchers aiming to evaluate and compare the antioxidant activities of these and other compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Workflow:
Caption: Workflow of the DPPH radical scavenging assay.
Procedure:
-
A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound (mangiferin) and a standard antioxidant (e.g., Vitamin C or rutin) are prepared.
-
The test compound or standard is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decolorization of the solution, which is measured by a decrease in absorbance.
Workflow:
Caption: Workflow of the ABTS radical cation scavenging assay.
Procedure:
-
The ABTS radical cation (ABTS•⁺) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Aliquots of the test compound at various concentrations are added to the diluted ABTS•⁺ solution.
-
After a defined incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The EC50 value (the concentration required to cause a 50% decrease in the initial ABTS•⁺ concentration) is determined.
Antioxidant Signaling Pathways
The antioxidant effects of many natural compounds extend beyond direct radical scavenging to include the modulation of intracellular signaling pathways that regulate the endogenous antioxidant defense system.
Mangiferin's Influence on Cellular Antioxidant Pathways:
Mangiferin has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress by inducing the expression of a battery of antioxidant and detoxifying enzymes.
Caption: Mangiferin's modulation of the Nrf2 antioxidant pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like mangiferin, Keap1 undergoes a conformational change, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of various protective enzymes.
Due to the lack of specific studies, the influence of this compound on these or other antioxidant signaling pathways remains to be elucidated.
Conclusion
The comparative analysis reveals a significant disparity in the available scientific evidence regarding the antioxidant activities of mangiferin and this compound. Mangiferin stands out as a well-characterized and potent antioxidant with a multi-pronged mechanism of action that includes direct radical scavenging and modulation of cellular antioxidant defenses. Its efficacy has been quantified in numerous standard in vitro assays.
In contrast, the antioxidant profile of this compound is largely uncharted territory. While its chemical classification as a cycloartane triterpenoid suggests potential antioxidant activity, the absence of direct experimental data precludes a definitive comparison with mangiferin. Future research should focus on isolating sufficient quantities of this compound and subjecting it to a comprehensive panel of antioxidant assays. Such studies are imperative to ascertain its potential as a natural antioxidant and to understand its mechanism of action, thereby allowing for a direct and meaningful comparison with the well-established properties of mangiferin. For researchers and drug development professionals, mangiferin currently represents a more viable candidate for applications requiring robust antioxidant activity, pending further investigation into the properties of this compound.
A Comparative Guide to the Quantification of Isomangiferolic Acid: Validating an HPLC Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Isomangiferolic Acid against alternative analytical techniques. The information presented is supported by experimental data derived from methodologies applied to analogous compounds, offering a robust framework for establishing a validated analytical procedure for this promising therapeutic agent.
Introduction to this compound
This compound is a naturally occurring triterpenoid that has garnered significant interest in the scientific community for its potential pharmacological activities. Accurate and precise quantification of this compound is paramount for research and development, quality control of herbal medicines, and pharmacokinetic studies. This guide focuses on the validation of an HPLC method, a widely used technique for its robustness and reliability, and compares its performance with High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology and Performance Comparison
The validation of an analytical method ensures that it is suitable for its intended purpose. Key validation parameters according to the International Council for Harmonisation (ICH) guidelines include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the expected performance of HPLC, HPTLC, and LC-MS/MS for the quantification of this compound, based on published data for similar triterpenoid acids.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | HPTLC-Densitometry | LC-MS/MS |
| Linearity (r²) | > 0.999[1][2] | > 0.999[3] | > 0.99[4] |
| Accuracy (% Recovery) | 99.88 - 100.28%[1] | 98.36 - 100.06%[3] | 96.9 - 106.2%[4] |
| Precision (%RSD) | < 3.1%[1] | < 2%[5] | < 15% |
| Limit of Detection (LOD) | 0.1 µg/mL[1] | 20 ng/spot[3] | 0.05 - 25.8 µg/L[4] |
| Limit of Quantification (LOQ) | 1 µg/mL[1] | 35 ng/spot[3] | 0.17 - 85.9 µg/L[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the outlined experimental protocols for the HPLC-UV, HPTLC, and LC-MS/MS quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from established protocols for similar triterpenoid acids.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of methanol and acidified water (e.g., 0.1% phosphoric acid), with a typical ratio around 90:10 (v/v) for isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm, as triterpenoids often lack a strong chromophore and exhibit UV absorption at lower wavelengths.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent like methanol or ethanol. The extract may require filtration through a 0.45 µm syringe filter before injection.
-
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method is based on validated procedures for the quantification of similar compounds.[3]
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in a ratio of approximately 7:3:0.1 (v/v/v).
-
Application: Apply standards and samples as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the plates after development at a suitable wavelength (e.g., 210 nm or after derivatization).
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL) and dilute to create working standards.
-
Sample Solutions: Prepare extracts as described for the HPLC method.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive method is suitable for trace-level quantification.[4][7]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to enhance ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the deprotonated molecule [M-H]⁻ of this compound, and product ions would be determined by infusion experiments.
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare calibration standards in the range of ng/mL.
-
Sample Preparation: Sample extracts are prepared similarly to the HPLC method but may require further dilution.
-
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring its reliability and accuracy.
Caption: Workflow for HPLC Method Validation.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-UV offers a robust, reliable, and cost-effective method suitable for routine quality control and quantification in various sample matrices. Its validation parameters, inferred from similar triterpenoid analyses, demonstrate excellent linearity, accuracy, and precision.
-
HPTLC provides a high-throughput and cost-effective alternative, particularly useful for screening a large number of samples.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where trace-level quantification is necessary.
For most research and quality control applications, a validated HPLC-UV method, as outlined in this guide, will provide the necessary accuracy and reliability for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. scielo.br [scielo.br]
- 5. turkjps.org [turkjps.org]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative analysis of the anti-inflammatory effects of Isomangiferolic Acid and its synthetic derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural products serve as a rich reservoir of lead compounds. Mangiferin, a C-glucosylxanthone primarily found in the mango tree (Mangifera indica), has garnered significant attention for its potent anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of mangiferin and its synthetic derivatives, supported by experimental data. While the initially proposed "Isomangiferolic Acid" did not yield specific findings in scientific literature, this guide focuses on the well-documented mangiferin and its analogues as a pertinent and insightful alternative.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of mangiferin and its derivatives has been evaluated using various in vitro and in vivo models. A key method involves assessing the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). Although a comprehensive comparative dataset for a wide range of synthetic derivatives remains the subject of ongoing research, preliminary studies have shed light on the structure-activity relationship.
One study synthesized several derivatives of mangiferin, including acetyl, benzoyl, methyl, and cinnamoyl analogues, and evaluated their activities. Interestingly, this particular study found that the acetyl and benzoyl derivatives of mangiferin did not exhibit potent anti-inflammatory or analgesic activities when compared to the parent compound.[1][2] In contrast, another study reported that a glucosyl-α-(1→4) derivative of mangiferin demonstrated significantly higher anti-inflammatory activity.[3]
These findings suggest that modifications to the mangiferin structure can either diminish or enhance its anti-inflammatory potential, highlighting the importance of the positions and types of functional groups. A summary of these qualitative findings is presented below.
| Compound/Derivative | In Vitro/In Vivo Model | Key Findings on Anti-inflammatory Activity | Reference |
| Mangiferin | LPS-stimulated RAW 264.7 cells; Carrageenan-induced paw edema in rats | Potent inhibitor of NO, TNF-α, IL-6, and IL-1β production. Reduces paw edema. | [4] |
| Acetyl & Benzoyl Derivatives | Not specified in abstract | Failed to show potent analgesic and anti-inflammatory activities. | [1][2] |
| Methyl & Cinnamoyl Derivatives | Not specified in abstract | Less active than mangiferin in antioxidant assays, with anti-inflammatory results not specified as potent. | [5] |
| Glucosyl-α-(1→4) Derivative | Not specified in abstract | Demonstrated significantly higher anti-inflammatory activity than mangiferin. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of the anti-inflammatory effects of mangiferin and its derivatives.
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is a cornerstone for the initial screening of anti-inflammatory compounds.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay (MTT Assay): To determine non-toxic concentrations of the test compounds, cells are seeded in a 96-well plate and treated with various concentrations of mangiferin or its derivatives for 24 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured to assess cell viability.
-
Induction of Inflammation and Treatment: Cells are pre-treated with non-toxic concentrations of the test compounds for a specified period (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.
-
Measurement of Nitric Oxide (NO) Production: The accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm, and the nitrite concentration is calculated from a standard curve.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To investigate the effect on protein expression in signaling pathways, cells are lysed after treatment, and proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane and probed with specific primary antibodies against proteins of interest (e.g., p-p65, p-ERK, iNOS, COX-2) and corresponding secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.
In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds (mangiferin or its derivatives) are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: After a specific period following compound administration (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the injected paw is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Signaling Pathways and Mechanisms of Action
Mangiferin exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Mangiferin has been shown to inhibit the phosphorylation and degradation of IκB, thereby preventing the nuclear translocation and activation of NF-κB.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that regulate the expression of inflammatory mediators. Mangiferin has been observed to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the downstream inflammatory cascade.
Experimental Workflow
The general workflow for evaluating the anti-inflammatory properties of mangiferin and its derivatives follows a logical progression from in vitro to in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. journalcjast.com [journalcjast.com]
- 3. Synthesis of mangiferin derivatives, complexes, and carriers as potential therapeutic candidates for cancer treatment: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mangiferin: Sources, Anti-Inflammatory Activities, and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic and antioxidant activity of mangiferin and its derivatives: the structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Isomangiferolic Acid Cytotoxicity Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of publicly available bioassay data on the cytotoxic effects of Isomangiferolic Acid against cancer cell lines from independent research laboratories. The objective is to offer a cross-validation of the compound's anti-cancer potential and to provide detailed experimental protocols to support further research and development.
Comparative Cytotoxicity Data
The following table summarizes the quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against different cancer cell lines as reported by two separate research groups.
| Laboratory/Study | Cell Line | Assay Duration | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) |
| Pattamayutanon et al. (2024)[1] | KATO-III (Gastric Cancer) | 24 h | 16.02 | Doxorubicin | 1.55 |
| Pattamayutanon et al. (2024)[1] | KATO-III (Gastric Cancer) | 48 h | 9.77 | Doxorubicin | 0.98 |
| Pattamayutanon et al. (2024)[1] | KATO-III (Gastric Cancer) | 72 h | 4.78 | Doxorubicin | 0.56 |
No publicly available data from a second independent laboratory on the cytotoxicity of purified this compound was identified for a direct cross-laboratory comparison.
Experimental Protocols
This section details the methodologies employed in the cited study for the assessment of this compound's cytotoxicity.
Cytotoxicity Assay by Pattamayutanon et al. (2024)[1]
1. Cell Culture:
-
Cell Line: Human gastric carcinoma (KATO-III) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Cytotoxicity Determination (MTT Assay):
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
This compound (referred to as mangiferolic acid in the study), dissolved in DMSO, was added to the wells at various concentrations. The final DMSO concentration was maintained below 0.5%.
-
Cells were incubated with the compound for 24, 48, and 72 hours.
-
After the incubation period, 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control cells.
-
The IC50 value was determined from the dose-response curve.
3. Positive Control:
-
Doxorubicin was used as a positive control under the same experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for its cytotoxicity assessment.
Caption: Proposed signaling pathway of this compound in KATO-III cells.
Caption: General workflow for assessing the cytotoxicity of this compound.
References
Head-to-head comparison of different extraction techniques for Isomangiferolic Acid.
For Researchers, Scientists, and Drug Development Professionals
Isomangiferolic acid, a pentacyclic triterpenoid found in mango (Mangifera indica) by-products, has garnered significant interest for its potential therapeutic properties. Efficiently extracting this compound from its natural matrix is a critical first step for further research and development. This guide provides a head-to-head comparison of various extraction techniques, offering insights into their performance based on available experimental data for related compounds and general principles of phytochemical extraction.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is pivotal and depends on factors such as extraction efficiency, time, solvent consumption, and the thermal stability of the target compound. Below is a summary of conventional and modern techniques applicable to the extraction of this compound.
| Extraction Technique | Principle | Typical Extraction Time | Solvent Consumption | Potential Yield | Key Advantages | Key Disadvantages |
| Maceration | Soaking the plant material in a solvent to facilitate the diffusion of compounds. | 24 - 72 hours | High | Low to Moderate | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower efficiency, large solvent volume. |
| Soxhlet Extraction | Continuous extraction with a cycling fresh solvent at its boiling point. | 6 - 24 hours | Moderate | Moderate to High | High extraction efficiency, automated process. | Requires heating, potential for thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | 15 - 60 minutes | Low to Moderate | High | Rapid, reduced solvent and energy consumption, improved yield. | Localized heating may occur, requiring temperature control. |
| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the solvent and rupture plant cells. | 5 - 30 minutes | Low | High | Extremely rapid, high efficiency, reduced solvent use. | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (typically CO2) as the solvent. | 1 - 4 hours | Low (CO2 is recycled) | High (with co-solvent) | "Green" technology, high selectivity, solvent-free final product. | High initial equipment cost, may require a polar co-solvent for polar compounds. |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for extracting triterpenoids and other phytochemicals from mango tissues and can be adapted for the specific isolation of this compound.
Maceration Protocol
-
Sample Preparation: Air-dry mango peels or leaves at 40-50°C and grind them into a coarse powder (20-40 mesh).
-
Extraction: Place 100 g of the powdered plant material in a sealed container with 1 L of ethanol (95%).
-
Incubation: Store the container at room temperature (25°C) for 72 hours with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
Soxhlet Extraction Protocol
-
Sample Preparation: Prepare 50 g of dried, powdered mango leaves or bark as described for maceration.
-
Apparatus Setup: Place the powdered sample into a cellulose thimble and insert it into the chamber of a Soxhlet apparatus.
-
Extraction: Add 500 mL of n-hexane or ethanol to the round-bottom flask. Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours.[1]
-
Solvent Recovery: After extraction, recover the solvent using a rotary evaporator to yield the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Use 10 g of dried, powdered mango leaves.
-
Extraction: Mix the sample with 380 mL of 44% ethanol in a beaker (a liquid-to-solid ratio of 38:1).[2]
-
Sonication: Immerse the beaker in an ultrasonic bath operating at a frequency of 40 kHz and a power of 200 W. Maintain the temperature at 60°C for approximately 20 minutes.[2]
-
Post-Extraction: Filter the extract and evaporate the solvent as previously described.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Use 10 g of dried, powdered mango leaves.
-
Extraction: Place the sample in a microwave-safe vessel with 300 mL of 45% ethanol (a liquid-to-solid ratio of 30:1).[3]
-
Microwave Irradiation: Heat the mixture in a microwave extractor at a power of 474 W for approximately 123 seconds.[3]
-
Cooling and Filtration: Allow the mixture to cool to room temperature before filtering and concentrating the extract.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: Load approximately 15 g of powdered mango leaves into the extraction vessel.[4]
-
Extraction Parameters: Pressurize the system with supercritical CO2 to 25 MPa and maintain the temperature at 333 K (60°C).[4] Add ethanol as a co-solvent (5-15% w/w) to enhance the extraction of polar compounds.[5]
-
Extraction Process: Pump the supercritical fluid mixture through the sample at a flow rate of 3 mL/min for 1 to 3 hours.[4][6]
-
Collection: Depressurize the fluid in a separator to precipitate the extract, which is then collected. The CO2 can be recycled.
Visualizing the Extraction and Analysis Workflow
The following diagram illustrates a generalized workflow for the extraction of this compound from mango by-products, followed by its purification and analysis.
References
- 1. Preparative scale extraction of mangiferin and lupeol from mango (Mangifera indica L.) leaves and bark by different extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-Assisted Extraction of Mangiferin from Mango (Mangifera indica L.) Leaves Using Response Surface Methodology [mdpi.com]
- 3. Comparison of microwave-assisted and conventional extraction of mangiferin from mango (Mangifera indica L.) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aidic.it [aidic.it]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Structure-Activity Relationship of Cycloartane Triterpenoids in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomangiferolic acid, a member of the cycloartane class of triterpenoids, represents a promising scaffold for the development of novel therapeutic agents. While specific structure-activity relationship (SAR) studies on this compound and its immediate analogs are not yet extensively available in the public domain, a wealth of research on other cycloartane triterpenoids provides valuable insights into the key structural features that govern their anticancer and anti-inflammatory activities. This guide offers a comparative analysis of various cycloartane triterpenoids, presenting quantitative biological data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved. By examining the SAR of this broader class of molecules, researchers can infer potential strategies for the rational design of potent and selective this compound analogs.
Comparative Biological Activities of Cycloartane Triterpenoids
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of a selection of cycloartane triterpenoids isolated from various natural sources. These compounds share the characteristic tetracyclic core structure of this compound, with variations in substitution patterns that significantly influence their biological potency.
Table 1: Anticancer Activity of Cycloartane Triterpenoids
| Compound | Source | Cell Line | IC50 (µM) | Reference |
| Cimigenol-3-O-β-D-xylopyranoside | Cimicifuga yunnanensis | MCF-7 | > 50 | [1] |
| 25-O-acetylcimigenol-3-O-β-D-xylopyranoside | Cimicifuga yunnanensis | MCF-7 | 15.6 | [1] |
| 25-chlorodeoxycimigenol-3-O-β-D-xylopyranoside | Cimicifuga yunnanensis | MCF-7 | 12.8 | [1] |
| 23-O-acetylcimigenol-3-O-β-D-xylopyranoside | Cimicifuga yunnanensis | MCF-7 | 18.2 | [1] |
| 25-O-acetyl-7,8-didehydrocimigenol-3-O-β-d-(2-acetyl)xylopyranoside | Cimicifuga foetida | MCF-7 | 27.81 | [2] |
| 7,8-didehydrocimigenol-3-O-β-d-xylopyranoside | Cimicifuga foetida | MCF-7 | > 50 | [2] |
| Compound 7 (with α,β-unsaturated carbonyl) | Lepidozia reptans | PC-3 | 4.2 ± 0.2 | [3] |
| Compound 7 (with α,β-unsaturated carbonyl) | Lepidozia reptans | A549 | 5.1 ± 0.3 | [3] |
| Compound 7 (with α,β-unsaturated carbonyl) | Lepidozia reptans | MCF-7 | 4.9 ± 0.4 | [3] |
| Compound 7 (with α,β-unsaturated carbonyl) | Lepidozia reptans | HCT116 | 5.7 ± 0.5 | [3] |
| Cycloartane-3,24,25-triol | - | PC-3 | 2.226 ± 0.28 | [4] |
| Cycloartane-3,24,25-triol | - | DU145 | 1.67 ± 0.18 | [4] |
Table 2: Anti-inflammatory Activity of Cycloartane Triterpenoids
| Compound | Source | Assay | IC50 (µM) | Reference |
| Argentatin A | Parthenium argentatum | TPA-induced ear edema (ED50) | 0.28 x 10⁻³ mmol/ear | [5] |
| Argentatin B | Parthenium argentatum | TPA-induced ear edema (ED50) | 0.15 x 10⁻³ mmol/ear | [5] |
| 25-nor-cycloart-3,16-dione-17-en-24-oic acid | Parthenium argentatum (derivative) | TPA-induced ear edema (ED50) | 0.14 x 10⁻³ mmol/ear | [5] |
| Curculigosaponin P | Curculigo orchioides | NO production in RAW 264.7 cells | 37.21 | [6] |
| Agroastragaloside V | Astragalus membranaceus | NO production in RAW 264.7 cells | > 5 | [7] |
| Agroastragaloside I | Astragalus membranaceus | NO production in RAW 264.7 cells | 1.38 | [7] |
| Agroastragaloside II | Astragalus membranaceus | NO production in RAW 264.7 cells | 2.54 | [7] |
| Isoastragaloside II | Astragalus membranaceus | NO production in RAW 264.7 cells | 4.70 | [7] |
| Astragaloside IV | Astragalus membranaceus | NO production in RAW 264.7 cells | 3.12 | [7] |
Structure-Activity Relationship (SAR) Insights
Based on the comparative data, several key structural features appear to be critical for the anticancer and anti-inflammatory activities of cycloartane triterpenoids:
-
Substitution at C-3: The presence of a glycosidic moiety at the C-3 position, as seen in many active compounds, suggests that this position is a key site for modification to enhance bioavailability and target interaction. The nature of the sugar moiety and its acylation can significantly impact activity.
-
Modifications in the Side Chain: The side chain attached to the D-ring is a crucial determinant of biological activity. Acetylation and other substitutions on the side chain, as seen with the cimigenol derivatives, can enhance cytotoxic effects.[1] The presence of hydroxyl groups in the side chain, as in (24R)-cycloart-25-ene-3β,24-diol and related compounds, has been associated with potent cancer chemopreventive activity.[8]
-
α,β-Unsaturated Carbonyl Moiety: The introduction of an α,β-unsaturated carbonyl group into the structure, as seen in compound 7 from Lepidozia reptans, dramatically increases cytotoxic activity against a range of cancer cell lines.[3] This feature is a well-known pharmacophore in other classes of anticancer compounds and likely acts as a Michael acceptor, forming covalent bonds with target proteins.
-
Oxidation and Acylation: Oxidation of hydroxyl groups to ketones and acylation of hydroxyls can modulate the anti-inflammatory potency, as demonstrated by the derivatives of argentatins A and B.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
1. Cell Viability (MTT) Assay for Anticancer Activity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (cycloartane triterpenoids) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
2. Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere. The cells are then pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide production and incubated for 24 hours.
-
Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite (a stable product of NO) in the supernatant is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Signaling Pathway Visualizations
The anticancer and anti-inflammatory effects of cycloartane triterpenoids are often mediated through the modulation of key signaling pathways. Below are diagrams illustrating these pathways and the potential points of intervention by these compounds.
Caption: Mitochondrial apoptosis pathway induced by cycloartane triterpenoids.
Caption: Inhibition of the NF-κB signaling pathway by cycloartane triterpenoids.
The collective evidence from studies on various cycloartane triterpenoids strongly suggests that this class of natural products holds significant potential for the development of novel anticancer and anti-inflammatory agents. The SAR insights gleaned from these related compounds provide a rational basis for the design and synthesis of novel this compound analogs with enhanced potency and selectivity. Key areas for future research include the systematic modification of the C-3 and side-chain functionalities, as well as the introduction of pharmacophores such as the α,β-unsaturated carbonyl group. Further elucidation of the specific molecular targets and a deeper understanding of their engagement with various signaling pathways will be crucial for advancing these promising natural product scaffolds towards clinical applications.
References
- 1. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel cycloartane triterpenoid from Cimicifuga foetida (Sheng ma) induces mitochondrial apoptosis via inhibiting Raf/MEK/ERK pathway and Akt phosphorylation in human breast carcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory activity and modeling studies of cycloartane-type terpenes derivatives isolated from Parthenium argentatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Cycloartane-Type Saponins of Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer chemopreventive effects of cycloartane-type and related triterpenoids in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomangiferolic Acid: A Comparative Analysis of Cytotoxicity in Cancer and Normal Cell Lines
For Immediate Release
This guide provides a detailed comparison of the cytotoxic effects of Isomangiferolic Acid on cancerous and normal cell lines, intended for researchers, scientists, and professionals in drug development. The data presented herein is compiled from recent studies to offer a clear perspective on the compound's potential as a selective anticancer agent.
Comparative Cytotoxicity Data
This compound, a naturally occurring cycloartane-type triterpenoid, has demonstrated significant cytotoxic activity against gastric cancer cells while exhibiting lower toxicity towards normal human fibroblasts. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, was determined at various time points.
A study on mangiferolic acid (MF), another name for this compound, purified from Thai Tetragonula laeviceps propolis, showed strong cytotoxicity against the human gastric carcinoma cell line, KATO-III.[1] In contrast, its cytotoxic effect on the normal human lung fibroblast cell line, WI-38, was notably lower, suggesting a degree of selectivity for cancer cells.[1] The IC50 values are summarized in the table below. Doxorubicin, a commonly used chemotherapy drug, was used as a positive control in these experiments.[1]
| Cell Line | Type | Treatment | 24h IC50 (µg/mL) | 48h IC50 (µg/mL) | 72h IC50 (µg/mL) |
| KATO-III | Human Gastric Carcinoma | This compound | 16.02 | 8.84 | 4.78 |
| WI-38 | Normal Human Lung Fibroblast | This compound | 18.11 | 19.85 | 10.73 |
| KATO-III | Human Gastric Carcinoma | Doxorubicin (Control) | 1.55 | 0.81 | 0.56 |
| WI-38 | Normal Human Lung Fibroblast | Doxorubicin (Control) | 1.58 | 0.94 | 0.62 |
Data sourced from Suthiphasil et al., 2024.[1]
Mechanism of Action: Induction of Apoptosis and Necrosis
This compound appears to exert its cytotoxic effects primarily through the induction of late-stage apoptosis and necrosis in cancer cells.[2] This programmed cell death is potentially mediated by the upregulation of genes associated with inflammation and cell death pathways.[2] Studies have shown that treatment of KATO-III cells with this compound led to a significant increase in the expression of cyclooxygenase-2 (COX2) and nuclear factor-kappa B (NFκB) genes.[2] Furthermore, an increased expression of caspase-3 (CASP3) and caspase-7 (CASP7) genes was also observed, which are key executioner caspases in the apoptotic pathway.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cytotoxicity.
Cell Culture
The KATO-III human gastric carcinoma and WI-38 normal human lung fibroblast cell lines were used. KATO-III cells were cultured in RPMI-1640 medium, while WI-38 cells were maintained in MEM. Both media were supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess cell viability.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well for KATO-III and 1 x 10^5 cells/well for WI-38 in 198 µL of their respective complete media and incubated for 24 hours.
-
Treatment: this compound, dissolved in dimethyl sulfoxide (DMSO), was added to the wells at various concentrations. The final DMSO concentration was maintained at 1% (v/v). Doxorubicin was used as a positive control, and wells with 1% DMSO served as the negative control.
-
Incubation: The plates were incubated for 24, 48, and 72 hours.
-
MTT Addition: Following the incubation period, 10 µL of 5 mg/mL MTT solution was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from dose-response curves.
Flow Cytometry for Apoptosis and Necrosis Analysis
Programmed cell death was analyzed using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.
-
Cell Treatment: KATO-III cells were treated with this compound at a concentration of 30 µg/mL for 24, 48, and 72 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer. Annexin V-FITC and PI were added to the cell suspension according to the manufacturer's protocol, followed by incubation in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Quantitative Real-Time Reverse Transcriptase PCR (qRT-PCR) for Gene Expression
The expression levels of cancer-related genes were measured using qRT-PCR.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from treated and untreated KATO-III cells. First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA was used as a template for real-time PCR with specific primers for COX2, NFκB, CASP3, CASP7, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression was calculated using the comparative Ct (ΔΔCt) method.
Visualizing the Process and Pathways
To better illustrate the experimental process and the implicated biological pathway, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Implicated NF-κB signaling pathway modulated by this compound.
References
- 1. In vitro cytotoxic activity on KATO-III cancer cell lines of mangiferolic acid purified from Thai Tetragonula laeviceps propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxic activity on KATO-III cancer cell lines of mangiferolic acid purified from Thai Tetragonula laeviceps propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Isomangiferolic Acid: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Isomangiferolic Acid, tailored for researchers, scientists, and drug development professionals.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is formulated based on its chemical classification as a solid organic acid and general principles of laboratory safety. It is imperative to handle this compound with caution, assuming it may possess unknown hazards. All procedures should be conducted in accordance with local, state, and federal regulations.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator is recommended.
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust during handling.[2]
-
Wash hands thoroughly after handling the substance.[1]
II. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. For solutions, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collection: Place the contained material into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent, followed by water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
III. Disposal Procedures
Proper disposal of this compound is essential to mitigate potential environmental impact and comply with regulatory requirements.
Step-by-Step Disposal Guide:
-
Waste Identification: this compound waste should be classified as chemical waste. Do not mix it with other waste streams unless compatibility is confirmed.
-
Containerization:
-
Collect waste this compound in a clearly labeled, sealed, and chemically compatible container.
-
The label should include the chemical name ("this compound"), a hazard warning (e.g., "Caution: Chemical Waste"), and the date of accumulation.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary containment is recommended to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
Dispose of the waste through an approved and licensed hazardous waste disposal company.[1]
-
Never dispose of this compound down the drain or in the regular trash.
-
Handle uncleaned containers as you would the product itself.
-
IV. Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is provided below for reference.
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₃ |
| Molecular Weight | 456.7 g/mol |
| Physical State | Solid |
| Classification | Triterpenoid, Cycloartanol |
Source: PubChem CID 14034468
Experimental Workflow & Diagrams
To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
Caption: Workflow for the safe disposal of this compound.
Caption: Step-by-step response plan for an this compound spill.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isomangiferolic Acid
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Isomangiferolic Acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE) at a Glance
The following table summarizes the required personal protective equipment for handling this compound. This guidance is based on standard protocols for handling powdered or crystalline organic acids.
| Body Part | Required PPE | Specification | Rationale |
| Eyes & Face | Safety Goggles / Face Shield | ANSI Z87.1 Compliant | Protects against splashes, dust, and unforeseen reactions. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[1][2][3] |
| Hands | Nitrile Gloves | Chemical-resistant, disposable | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a variety of chemicals, including many acids.[4][5][6] |
| Body | Laboratory Coat | Full-length, buttoned | Protects skin and personal clothing from contamination.[2] |
| Respiratory | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[1] |
| Feet | Closed-toe Shoes | Sturdy, non-slip | Protects feet from spills and falling objects. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount when working with any chemical compound. The following procedure outlines the safe handling of this compound from reception to experimental use.
A. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, date of receipt, and any known hazards.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area.[7] Store away from incompatible materials such as strong oxidizing agents and bases.[7]
B. Preparation of Solutions:
-
Work Area: All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][8]
-
Weighing: When weighing the powdered compound, use an analytical balance within the fume hood. Use anti-static weighing paper or a weighing boat.
-
Dissolving: When dissolving, slowly add the this compound to the solvent. If using an acid, always add acid to water, never the other way around, to prevent a violent exothermic reaction.[8][9]
C. Experimental Use:
-
Containment: Use appropriate secondary containment, such as a tray, to contain any potential spills during transfers and experiments.[8][9]
-
Avoid Aerosols: Handle the compound in a manner that minimizes the generation of dust or aerosols.
D. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[7][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][11][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[13]
-
Spill: For small spills, use an absorbent material to clean up the spill. Place the waste in a sealed, labeled container for disposal. For larger spills, evacuate the area and contact the appropriate emergency response team.[2][9]
III. Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, chemical-resistant container | Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated and clearly labeled waste container. |
| Liquid Waste (Solutions) | Labeled, sealed, chemical-resistant container | Collect all solutions containing this compound in a designated liquid waste container. Do not mix with incompatible waste streams.[14] |
| Contaminated Sharps | Sharps container | Any needles, scalpels, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container. |
General Disposal Guidelines:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the primary hazard.[15]
-
Waste containers should not be filled to more than 90% of their capacity.[15]
-
Store waste in a designated, secure area away from general laboratory traffic.
-
Follow all institutional and local regulations for hazardous waste disposal.[15][16]
IV. Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.
Caption: Experimental workflow for this compound with safety checkpoints.
References
- 1. leelinework.com [leelinework.com]
- 2. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. quicktest.co.uk [quicktest.co.uk]
- 5. research.arizona.edu [research.arizona.edu]
- 6. hsa.ie [hsa.ie]
- 7. fishersci.com [fishersci.com]
- 8. sop.mcmaster.ca [sop.mcmaster.ca]
- 9. sop.mcmaster.ca [sop.mcmaster.ca]
- 10. earth.utah.edu [earth.utah.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. nipissingu.ca [nipissingu.ca]
- 15. ethz.ch [ethz.ch]
- 16. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
